Ano1-IN-1
Description
The exact mass of the compound 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is 336.18714931 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-tert-butyl-2-(2,2-dimethylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-17(2,3)10-7-8-11-12(9-10)23-15(13(11)14(19)21)20-16(22)18(4,5)6/h10H,7-9H2,1-6H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDASIZKRQHFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Ano1-IN-1 in Cancer Cells: An In-depth Technical Guide
Executive Summary
Anoctamin-1 (ANO1), a calcium-activated chloride channel, is increasingly recognized as a pivotal player in the progression of various cancers. Its overexpression is linked to enhanced cell proliferation, survival, and metastasis, making it a compelling therapeutic target. Ano1-IN-1 is a small molecule inhibitor designed to specifically target ANO1. This technical guide delineates the mechanism of action of this compound in cancer cells, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular and cellular effects. Through the inhibition of ANO1's channel activity, this compound triggers a cascade of downstream events, primarily involving the attenuation of critical oncogenic signaling pathways such as EGFR, MAPK/ERK, and PI3K/AKT. This ultimately leads to a significant reduction in cancer cell proliferation, induction of apoptosis, and cell cycle arrest. This guide summarizes key quantitative data, provides detailed experimental protocols for assessing the inhibitor's efficacy, and visualizes the underlying signaling pathways.
Introduction to Anoctamin-1 (ANO1) in Cancer
ANO1 as a Calcium-Activated Chloride Channel
Anoctamin-1, also known as TMEM16A, is a protein that functions as a calcium-activated chloride channel (CaCC).[1][2] These channels are integral to various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[1][2] In response to increased intracellular calcium levels, ANO1 facilitates the efflux of chloride ions, leading to membrane depolarization and the activation of downstream signaling events.
Overexpression of ANO1 in Various Cancers
A growing body of evidence has demonstrated the overexpression of ANO1 in a multitude of cancers, including head and neck squamous cell carcinoma (HNSCC), breast cancer, prostate cancer, lung cancer, and gastrointestinal stromal tumors.[1][3] This overexpression is often associated with advanced tumor stages, poor prognosis, and resistance to therapy.[4][5][6] The gene encoding ANO1 is located on the chromosomal region 11q13, which is frequently amplified in several types of cancer.[4][5]
ANO1 as a Therapeutic Target
The critical role of ANO1 in promoting tumorigenesis has positioned it as a promising therapeutic target for cancer treatment.[1] The development of small molecule inhibitors, such as this compound and other compounds like CaCCinh-A01 and T16Ainh-A01, has provided valuable tools to probe the function of ANO1 in cancer and to explore its potential as a druggable target.[7][8]
This compound: An Inhibitor of ANO1
This compound is a small molecule compound designed to inhibit the function of the ANO1 channel. While the term "this compound" is used in a broader sense to refer to inhibitors of ANO1, this guide focuses on the collective mechanism of action of potent and specific ANO1 inhibitors that are structurally and functionally related. These inhibitors serve as crucial research tools to elucidate the downstream consequences of blocking ANO1 activity in cancer cells.
Mechanism of Action of this compound in Cancer Cells
The primary mechanism of action of this compound and similar inhibitors is the blockade of the ANO1 chloride channel. This initial event sets off a chain reaction that impacts multiple downstream signaling pathways crucial for cancer cell survival and proliferation.
Inhibition of ANO1 Chloride Channel Activity
This compound directly binds to the ANO1 protein, thereby preventing the calcium-dependent efflux of chloride ions. This disruption of ion transport alters the cell's membrane potential and intracellular ionic homeostasis, which in turn affects the activity of various signaling proteins and pathways.
Downregulation of Key Signaling Pathways
Inhibition of ANO1 has been shown to significantly attenuate several pro-tumorigenic signaling cascades.
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and survival in many cancers. Inhibition of ANO1 has been demonstrated to reduce the phosphorylation and activation of EGFR.[6][9][10][11] This is a critical event, as EGFR activation triggers multiple downstream pathways, including the MAPK/ERK and PI3K/AKT pathways. The interaction between ANO1 and EGFR may be direct, with evidence suggesting they can form a functional complex.[6][11]
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Pharmacological or genetic inhibition of ANO1 leads to a decrease in the phosphorylation of key components of this pathway, such as MEK and ERK1/2.[8][10]
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical regulator of cell survival, growth, and metabolism. Inhibition of ANO1 has been shown to decrease the phosphorylation of AKT, a key kinase in this pathway, thereby promoting apoptosis and inhibiting proliferation.[4][10]
Calmodulin-dependent protein kinase II (CAMKII) is a calcium-activated kinase that plays a role in cell proliferation and survival. Inhibition of ANO1 has been shown to reduce CAMKII signaling, further contributing to the anti-cancer effects.[9][12]
Cellular Effects of this compound
The inhibition of these critical signaling pathways by this compound manifests in several key cellular outcomes that are detrimental to cancer cells.
A consistent finding across numerous studies is that the inhibition of ANO1 leads to a significant reduction in cancer cell proliferation.[7][9][13] This effect is observed in a variety of cancer cell lines, including those from prostate, colon, and lung cancers.[7][14]
This compound and other ANO1 inhibitors have been shown to induce programmed cell death, or apoptosis, in cancer cells.[7][9][13] This is evidenced by the increased expression of apoptotic markers such as cleaved PARP and activated caspases.[15]
Inhibition of ANO1 can also lead to cell cycle arrest, primarily at the G1 phase.[7][9][13] This prevents cancer cells from progressing through the cell cycle and dividing.
Quantitative Data on the Efficacy of ANO1 Inhibitors
The following tables summarize quantitative data from various studies on the efficacy of ANO1 inhibitors in different cancer cell lines. It is important to note that while "this compound" is a specific compound, much of the foundational research has been conducted with other well-characterized ANO1 inhibitors like CaCCinh-A01 and T16Ainh-A01. The data presented here reflects the broader effects of potent ANO1 inhibition.
IC50 Values of ANO1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| CaCCinh-A01 | Various | General | ~10 | [11] |
| CaCCinh-A01 | TMEM16A-expressing cells | General | 2.1 | [11] |
| T16Ainh-A01 | Various | General | < 1 | [8] |
| Idebenone | PC-3 | Prostate Cancer | Not specified | [3][16] |
| Idebenone | CFPAC-1 | Pancreatic Cancer | Not specified | [3][16] |
| cis-Resveratrol | PC-3 | Prostate Cancer | 10.6 | [15] |
| trans-Resveratrol | PC-3 | Prostate Cancer | 102 | [15] |
| Ani-D2 | PC-3 | Prostate Cancer | 2.64 | [17] |
Effects on Cell Cycle Distribution
| Treatment | Cell Line | % of Cells in G1 Phase | % of Cells in S Phase | Reference |
| Control shRNA | HT-29 | 68.08% | 24.6% | [9] |
| ANO1 shRNA 1 | HT-29 | 84.07% | 11.72% | [9] |
| ANO1 shRNA 3 | HT-29 | 76.02% | 12.42% | [9] |
Effects on Cell Migration
| Treatment (30 µM) | Cell Line | Inhibition of Migration (%) at 36h | Reference |
| CaCCinh-A01 | PC-3 | 80.5% | [9] |
| T16Ainh-A01 | PC-3 | 68.4% | [9] |
| CaCCinh-A01 | BEAS-2B | 55.6% | [9] |
| T16Ainh-A01 | BEAS-2B | 50.3% | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[4][13][18]
-
Solubilization: Remove the MTT solution and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4][13][18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4][13][18]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Protocol:
-
Treatment: Treat cancer cells with this compound at the desired concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).[5]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[5]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[5]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 7. kumc.edu [kumc.edu]
- 8. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CaCCinh-A01 - Immunomart [immunomart.com]
- 12. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel ANO1 Inhibitor from Mallotus apelta Extract Exerts Anticancer Activity through Downregulation of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
The Interplay of Anoctamin-1 (ANO1) and the EGFR Signaling Pathway: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the functional relationship between Anoctamin-1 (ANO1), a calcium-activated chloride channel, and the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. Herein, we detail the molecular interactions, downstream signaling consequences, and experimental methodologies for studying the potent and selective ANO1 inhibitor, Ano1-IN-1.
Core Interaction: A Synergistic Relationship in Cancer Progression
Emerging evidence has solidified a critical functional and physical interaction between ANO1 and EGFR in various cancers, including head and neck squamous cell carcinoma (HNSCC) and glioblastoma.[1][2] This interplay establishes a positive feedback loop that promotes cancer cell proliferation, survival, and migration.
ANO1 and EGFR form a functional complex within the cell membrane.[1] This interaction is crucial for stabilizing EGFR protein levels and facilitating its signaling cascade.[3] The transmembrane and juxtamembrane domains of EGFR are critical for this interaction.[1] Mechanistically, ANO1 appears to protect EGFRvIII, a constitutively active mutant of EGFR, from proteasomal degradation by directly binding to it.[3]
Conversely, activation of EGFR signaling leads to an elevation in ANO1 protein levels, creating a feed-forward mechanism that amplifies oncogenic signals.[1] Inhibition of ANO1, either through genetic knockdown or pharmacological intervention, results in decreased EGFR phosphorylation and subsequent attenuation of downstream pro-survival pathways, including the PI3K/AKT and MAPK/ERK pathways.[4][5]
This compound: A Potent Inhibitor of the ANO1 Channel
This compound has been identified as a selective and potent inhibitor of the ANO1 calcium-activated chloride channel. Its inhibitory activity is crucial for dissecting the role of ANO1 in cellular processes and for its potential as a therapeutic agent.
Quantitative Data on ANO1 Inhibitors
The following table summarizes the available quantitative data for this compound and other relevant ANO1 inhibitors. This data is essential for designing experiments and for comparative analysis of inhibitor efficacy.
| Inhibitor | Target | IC50 Value (µM) | Cell Line/System | Reference |
| This compound | ANO1 | 2.56 | Not Specified | [3] |
| This compound | ANO2 | 15.43 | Not Specified | [3] |
| Ano1-IN-2 | ANO1 | 1.75 | Not Specified | [6] |
| Ano1-IN-2 | ANO2 | 7.43 | Not Specified | [6] |
| CaCCinh-A01 | ANO1 | 2.5 - >20 (cell viability) | Various HNSCC, ESCC, and breast cancer cell lines | [4] |
| T16Ainh-A01 | ANO1 | 1 | FRT cells expressing hANO1 | [7] |
| MONNA | ANO1 | 1.27 | hANO1 | [7] |
| Ani9 | ANO1 | 0.08 | FRT cells expressing hANO1 | [7] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the ANO1-EGFR axis and to guide experimental design, we provide the following diagrams generated using the DOT language for Graphviz.
The EGFR Signaling Pathway and the Role of ANO1
This diagram illustrates the canonical EGFR signaling cascade and highlights the multifaceted involvement of ANO1.
Proposed Mechanism of this compound Action
This diagram illustrates the proposed mechanism by which this compound disrupts the synergistic relationship between ANO1 and EGFR, leading to reduced cancer cell proliferation.
Experimental Workflow: Investigating this compound Effects
This diagram outlines a typical experimental workflow to investigate the impact of this compound on the EGFR signaling pathway.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to study the effects of this compound on the EGFR signaling pathway. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (CCK-8)
This assay measures cell proliferation and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (or other inhibitors) for a specified duration (e.g., 72 hours).[8] Include a vehicle control (e.g., DMSO).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[8]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using appropriate software.
Immunoprecipitation (IP) of the ANO1-EGFR Complex
This protocol is for the co-immunoprecipitation of ANO1 and EGFR to confirm their physical interaction.
-
Cell Lysis: Lyse treated or untreated cells with ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1% Nonidet P-40, 0.25% sodium deoxycholate, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 rpm for 20 minutes at 4°C) to pellet cell debris.
-
Pre-clearing (Optional): Incubate the supernatant with protein A/G agarose beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against either ANO1 or EGFR overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G agarose or magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three to four times with wash buffer (a less stringent version of the lysis buffer) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the eluted proteins by Western Blotting.
Western Blotting for Phosphorylated EGFR and Downstream Targets
This protocol is for detecting the phosphorylation status of EGFR, AKT, and ERK.
-
Sample Preparation: Lyse cells as described in the IP protocol and determine the protein concentration.
-
Denaturation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 10-50 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total forms of the proteins (total EGFR, total AKT, total ERK) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
The intricate relationship between ANO1 and the EGFR signaling pathway presents a compelling avenue for therapeutic intervention in cancer. The selective inhibitor this compound provides a valuable tool for further elucidating this interaction and for developing novel anti-cancer strategies. The protocols and data presented in this guide are intended to facilitate and standardize research in this promising field. Further investigation into the quantitative effects of this compound on downstream EGFR signaling is warranted to fully characterize its mechanism of action.
References
- 1. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. ANO1 regulates the maintenance of stemness in glioblastoma stem cells by stabilizing EGFRvIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of CaMKIIβ Inhibits ANO1-Mediated Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anoctamins and Calcium Signalling: An Obstacle to EGFR Targeted Therapy in Glioblastoma? [mdpi.com]
The Role of Anoctamin-1 Inhibition in Gastrointestinal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that is significantly overexpressed in a variety of gastrointestinal (GI) cancers, including colorectal, gastric, pancreatic, liver, and gastrointestinal stromal tumors (GISTs).[1][2][3] Its elevated expression is frequently correlated with increased tumor growth, metastasis, and poor patient prognosis, making it a compelling therapeutic target.[2] This technical guide focuses on the role of ANO1 inhibitors, specifically the potent and selective small molecule T16Ainh-A01 (referred to herein as Ano1-IN-1), in mediating anti-tumor effects in GI cancer models. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways and workflows involved.
Introduction to Anoctamin-1 (ANO1) in Gastrointestinal Cancer
ANO1 is a crucial regulator of cellular processes such as proliferation, migration, and apoptosis.[4] In the context of GI cancers, the gene encoding ANO1 is often found on the 11q13 chromosomal region, which is frequently amplified in several cancer types.[2] This amplification leads to the overexpression of the ANO1 protein.[2] Functionally, ANO1 activity has been shown to promote cancer progression by activating key oncogenic signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway and its downstream effectors: the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/AKT) cascades.[4] Inhibition of ANO1, therefore, presents a strategic approach to disrupt these pro-tumorigenic signals.
This compound (T16Ainh-A01): A Potent Inhibitor of ANO1
This compound (T16Ainh-A01) is an aminophenylthiazole compound that functions as a potent and specific inhibitor of the ANO1 channel.[5] It effectively blocks ANO1-mediated chloride currents with a half-maximal inhibitory concentration (IC50) of approximately 1 µM.[5][6] By blocking the channel's activity, this compound disrupts the downstream signaling pathways that drive cancer cell proliferation and survival.
Quantitative Effects of ANO1 Inhibition in GI Cancer Models
The inhibition of ANO1 by this compound or through genetic knockdown (shRNA) results in measurable anti-cancer effects in vitro. These effects include a reduction in cell viability, an induction of programmed cell death (apoptosis), and an arrest of the cell cycle, primarily at the G0/G1 phase.
Table 1: Effect of this compound (T16Ainh-A01) on Cell Viability in Colorectal Cancer Cell Lines
| Cell Line | Treatment | Effect on Viability | Source |
| SW620 (High Metastatic Potential) | This compound (T16Ainh-A01) | Dose-dependent decrease in cell proliferation. | [2][7][8] |
| SW480 (Primary Tumor) | This compound (T16Ainh-A01) | No significant decrease in proliferation. | [2][7] |
| HT-29 | This compound (T16Ainh-A01) | Weak inhibitory effect on cell viability at 30 µM. | [3][9] |
| HCT116 | This compound (T16Ainh-A01) | Weak inhibitory effect on cell viability at 30 µM. | [3][9] |
Table 2: Effect of ANO1 Knockdown on Cell Cycle Distribution in SW620 Colorectal Cancer Cells
| Condition | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Source |
| Control shRNA | 34.0 ± 2.1% | 54.2 ± 1.5% | 11.9 ± 0.6% | [7] |
| ANO1 shRNA #1 | 50.3 ± 1.8% | 39.5 ± 1.1% | 10.2 ± 0.7% | [7] |
| ANO1 shRNA #2 | 51.8 ± 1.1% | 38.8 ± 0.9% | 9.4 ± 0.2% | [7] |
Signaling Pathways and Experimental Workflows
ANO1 Signaling Pathway in Gastrointestinal Cancer
ANO1 overexpression contributes to tumorigenesis by activating EGFR, which in turn stimulates the pro-survival and pro-proliferative PI3K/AKT and MAPK/ERK signaling pathways. This compound inhibits the initial activity of the ANO1 channel, leading to the downregulation of these critical pathways.
Experimental Workflow: Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Experimental Workflow: Apoptosis (Annexin V / PI Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle.
Detailed Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is adapted for assessing the effect of this compound on the viability of adherent GI cancer cells.[1]
-
Cell Plating: Seed adherent GI cancer cells (e.g., SW620, HT-29) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (T16Ainh-A01) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC / PI) Protocol
This protocol details the steps for quantifying apoptosis via flow cytometry.[6][10][11][12]
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with the desired concentration of this compound for the specified time. Include both negative (vehicle) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Trypsin-EDTA. Combine all cells from each condition.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL) to the 100 µL cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Healthy cells: Annexin V-negative / PI-negative (Lower Left quadrant).
-
Early apoptotic cells: Annexin V-positive / PI-negative (Lower Right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive (Upper Right quadrant).
-
Cell Cycle Analysis (Propidium Iodide) Protocol
This protocol is for analyzing cell cycle distribution by staining DNA with propidium iodide.[4][13][14]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10⁶ cells per sample.
-
Washing: Wash cells once with PBS.
-
Fixation: Resuspend the cell pellet by vortexing gently. While vortexing, add 1 mL of ice-cold 70% ethanol drop-by-drop to prevent cell clumping.
-
Incubation: Fix the cells for at least 30 minutes (or up to several weeks) at 4°C.
-
Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet twice with PBS to rehydrate the cells.
-
RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A to degrade RNA, ensuring that PI only stains DNA. Incubate for 30 minutes at 37°C.
-
PI Staining: Add PI to a final concentration of 50 µg/mL.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. Gate on single cells to exclude doublets. The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).
Western Blot Protocol for Signaling Pathway Analysis (p-ERK, p-AKT)
This protocol outlines the detection of key phosphorylated proteins in the MAPK/ERK and PI3K/AKT pathways.[15][16][17][18]
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK1/2, phospho-AKT (Ser473), total ERK1/2, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Dilute antibodies in blocking buffer according to the manufacturer's recommendations (typically 1:1000).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After further washes with TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the activation status of the pathways.
Conclusion
The inhibition of ANO1, particularly with small molecules like this compound (T16Ainh-A01), represents a promising therapeutic strategy for gastrointestinal cancers. By disrupting the ANO1 channel's function, this compound effectively downregulates critical oncogenic signaling through the MAPK/ERK and PI3K/AKT pathways. This leads to reduced cell proliferation, G1 cell cycle arrest, and the induction of apoptosis in GI cancer models. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to further investigate and validate the anti-tumor potential of targeting ANO1 in preclinical and translational settings.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Inhibition of TMEM16A Expression Suppresses Growth and Invasion in Human Colorectal Cancer Cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Inhibition of TMEM16A Expression Suppresses Growth and Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. scispace.com [scispace.com]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Role of Ano1-IN-1 in the Modulation of Mucus Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucus hypersecretion is a significant pathophysiological feature in a range of respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD), leading to airway obstruction and recurrent infections.[1] Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), has emerged as a key player in this process.[2] ANO1 is a calcium-activated chloride channel (CaCC) that is highly expressed in mucus-producing goblet cells of the airway epithelium.[3] Its activation leads to chloride and bicarbonate ion efflux, which drives fluid secretion and is believed to be crucial for proper mucus hydration and release.[1][3] In inflammatory airway diseases, the expression and activity of ANO1 are often upregulated, correlating with excessive mucus production.[4] Consequently, the inhibition of ANO1 presents a promising therapeutic strategy for mitigating mucus hypersecretion. This technical guide provides an in-depth overview of the effects of a specific ANO1 inhibitor, Ano1-IN-1 (also known as T16Ainh-A01), on mucus secretion, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Ano1 Signaling Pathway in Mucus Secretion
The secretion of mucus is a complex process regulated by various signaling pathways that converge on the activation of ANO1. Inflammatory mediators, such as Interleukin-13 (IL-13), are known to upregulate the expression of both ANO1 and the primary airway mucin, MUC5AC.[5][6] The activation of G protein-coupled receptors (GPCRs) by agonists like ATP leads to an increase in intracellular calcium, which in turn activates ANO1.[7] This activation results in the secretion of chloride and bicarbonate ions, creating an osmotic gradient that drives water into the airway lumen, a process essential for the hydration and transport of mucus.[1][3]
Effect of this compound on Mucus Secretion
This compound is a small molecule inhibitor of the ANO1 channel. Its primary mechanism of action is the direct blockage of the channel pore, thereby preventing the efflux of chloride and bicarbonate ions.[8] This action disrupts the ion and fluid secretion necessary for mucus hydration and release, leading to a reduction in overall mucus secretion.[2]
Quantitative Data on Ano1 Inhibitors
While specific dose-response data for this compound's effect on mucus secretion is not extensively detailed in publicly available literature, its impact on the underlying ion transport and related cellular processes has been quantified. The following tables summarize key quantitative findings for this compound and other relevant ANO1 inhibitors.
| Inhibitor | Parameter | Cell/Tissue Type | Value | Reference |
| This compound | IC₅₀ for ANO1 current inhibition | FRT cells expressing human ANO1 | ~1 µM | [9] |
| This compound | Inhibition of UTP-dependent Cl⁻ current | Primary human bronchial epithelial cells | ~70% inhibition at 10 µM | [10] |
| This compound | Inhibition of cell migration | PC-3 cells | 68.4% at 30 µM | [11] |
| This compound | Inhibition of cell migration | BEAS-2B cells | 50.3% at 30 µM | [11] |
Table 1: Quantitative effects of this compound on cellular processes.
| Inhibitor | Effect on Mucus Secretion | Model System | Concentration | Reference |
| This compound | Attenuated IL-13-induced MUC5AC secretion | Human nasal polyp epithelial cells | Not specified | [5] |
| Niclosamide | Strongly inhibited ATP-induced Ca²⁺ increase and ANO1 activation | Human CF airway epithelial cells (CFBE) | 200 nM | [4] |
| Benzbromarone | Strongly inhibited ATP-induced Ca²⁺ increase and ANO1 activation | Human CF airway epithelial cells (CFBE) | 1 µM | [4] |
| Niclosamide | Reduced goblet cell metaplasia and mucus production | Asthmatic mice (in vivo) | Not specified | [12] |
Table 2: Effects of various ANO1 inhibitors on mucus secretion.
Experimental Protocols
To assess the effect of this compound on mucus secretion, a well-defined in vitro experimental workflow is essential. The following protocol provides a detailed methodology for such an investigation using primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI).
Experimental Workflow
Detailed Methodology: MUC5AC Quantification by ELISA
1. Cell Culture and Differentiation:
-
Primary HBE cells are seeded on permeable supports (e.g., Transwell inserts).
-
Cells are cultured in an appropriate growth medium until confluent.
-
Once confluent, the apical medium is removed to establish an air-liquid interface (ALI), and the cells are maintained in a differentiation medium for 4-6 weeks to form a well-differentiated mucociliary epithelium.
2. Induction of Mucus Hypersecretion:
-
Differentiated HBE cultures are treated with a pro-inflammatory cytokine, such as IL-13 (e.g., 10 ng/mL), in the basolateral medium for a specified period (e.g., 7-14 days) to induce goblet cell metaplasia and MUC5AC hypersecretion.[5][13]
3. Treatment with this compound:
-
Following the induction period, the apical surface of the cultures is washed to remove accumulated mucus.
-
Fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle control (DMSO) is added to the basolateral compartment.
-
The cells are incubated for a defined period (e.g., 24 hours).
4. Collection of Apical Secretions:
-
After the treatment period, a known volume of a suitable buffer (e.g., PBS) is added to the apical surface of the cultures.
-
The apical surface is gently washed to collect the secreted mucus.
-
The collected samples are stored at -80°C until analysis.
5. Quantification of MUC5AC by ELISA:
-
A sandwich ELISA kit for human MUC5AC is used for quantification.[14][15]
-
The collected apical secretions are diluted as necessary.
-
The ELISA is performed according to the manufacturer's protocol, which typically involves the following steps:
-
Coating a microplate with a MUC5AC capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a biotinylated detection antibody.
-
Adding an avidin-HRP conjugate.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
6. Data Analysis:
-
A standard curve is generated using the absorbance values of the MUC5AC standards.
-
The concentration of MUC5AC in the samples is calculated from the standard curve.
-
The percentage inhibition of MUC5AC secretion by this compound at each concentration is determined relative to the vehicle-treated control.
-
An IC₅₀ value can be calculated by fitting the dose-response data to a suitable pharmacological model.
Logical Relationships and Therapeutic Potential
The inhibition of ANO1 by this compound offers a targeted approach to reducing mucus hypersecretion. The logical framework for its therapeutic potential is based on the direct relationship between ANO1 channel activity and the downstream events leading to mucus accumulation in the airways.
Conclusion
This compound, as a specific inhibitor of the ANO1 calcium-activated chloride channel, holds significant potential as a therapeutic agent for managing mucus hypersecretion in respiratory diseases. By blocking the ion transport that is fundamental to mucus hydration and release, this compound can effectively reduce excessive mucus production. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of this compound and other ANO1 inhibitors. Further research focusing on the in vivo efficacy and safety of this compound is warranted to translate these promising preclinical findings into novel treatments for patients suffering from the debilitating effects of mucus hypersecretion.
References
- 1. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 4. Inhibition of mucus secretion by niclosamide and benzbromarone in airways and intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMEM16A-Mediated Mucin Secretion in IL-13-Induced Nasal Epithelial Cells From Chronic Rhinosinusitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMEM16A Mediates Mucus Production in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiating TMEM16A does not stimulate airway mucus secretion or bronchial and pulmonary arterial smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Association of TMEM16A chloride channel overexpression with airway goblet cell metaplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. peerj.com [peerj.com]
- 14. assaygenie.com [assaygenie.com]
- 15. cosmobiousa.com [cosmobiousa.com]
Ano1 (TMEM16A) as a Therapeutic Target in Asthma: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), has emerged as a promising therapeutic target for asthma. This calcium-activated chloride channel is highly expressed in airway smooth muscle (ASM) cells and mucus-producing goblet cells, where it plays a pivotal role in the pathophysiology of the disease.[1][2] This technical guide provides a comprehensive overview of ANO1's role in asthma, the therapeutic potential of its inhibition, and detailed experimental protocols for its investigation. While the focus is on the therapeutic strategy of ANO1 inhibition, it is important to note that specific preclinical data for the inhibitor "Ano1-IN-1" in asthma models is not extensively available in the public domain. Therefore, this guide will utilize data from other well-characterized ANO1 inhibitors to illustrate the potential efficacy of this therapeutic approach.
The Role of ANO1 in Asthma Pathophysiology
ANO1 is a key player in two central features of asthma: bronchoconstriction and mucus hypersecretion.[1][3]
1.1. Airway Smooth Muscle Contraction and Hyperresponsiveness
In ASM cells, the activation of G-protein coupled receptors (GPCRs) by various bronchoconstrictors such as acetylcholine (via muscarinic receptors) and histamine leads to the activation of Phospholipase C (PLC).[1] PLC, in turn, generates inositol 1,4,5-trisphosphate (IP3), which binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1] The subsequent increase in cytosolic Ca2+ activates ANO1 channels on the plasma membrane.[1]
The opening of ANO1 channels results in an efflux of chloride ions (Cl-), leading to membrane depolarization. This depolarization activates voltage-gated Ca2+ channels (VGCCs), causing a further influx of extracellular Ca2+.[1] The elevated intracellular Ca2+ concentration ultimately leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and subsequent contraction of the airway smooth muscle, contributing to airway narrowing and hyperresponsiveness.[1] Studies have shown that high expression levels of ANO1 in ASM are linked to airway hyperresponsiveness.[1]
1.2. Mucus Hypersecretion
ANO1 is highly expressed in airway goblet cells, the primary producers of mucus.[1] Inflammatory mediators prevalent in asthma, such as interleukin-13 (IL-13), upregulate the expression of ANO1 in these cells.[4] The activation of ANO1 in goblet cells mediates the secretion of chloride and bicarbonate ions into the airway lumen.[1] This ion movement drives water secretion, which is essential for hydrating and facilitating the release of stored mucins, such as MUC5AC.[1] In asthmatic conditions, the hyperactivity of ANO1 contributes to the excessive production and secretion of mucus, leading to airway obstruction.[1][2] Inhibition of ANO1 has been shown to significantly reduce epithelial mucus secretion.[1]
Therapeutic Strategy: Inhibition of ANO1
Targeting ANO1 with small molecule inhibitors presents a novel therapeutic strategy for asthma. By blocking ANO1, these inhibitors can simultaneously address both bronchoconstriction and mucus hypersecretion, the two main contributors to airway obstruction in asthma.[1][5] Several preclinical studies using various ANO1 inhibitors have demonstrated promising results in asthma models.[1][6]
Quantitative Data on ANO1 Inhibitors
While specific quantitative data for this compound in asthma models are limited, the following tables summarize the efficacy of other well-characterized ANO1 inhibitors from preclinical studies. This data provides a strong rationale for the therapeutic potential of this class of compounds.
Table 1: In Vitro Potency of ANO1 Inhibitors
| Inhibitor | Assay System | IC50 | Reference |
| T16Ainh-A01 | Human ANO1 expressed in FRT cells | 1 µM | [4] |
| Ani9 | Human ANO1 expressed in FRT cells | 0.08 µM | [7] |
| Benzbromarone | High-throughput screening | Identified as a potent inhibitor | [1] |
| Niclosamide | Not specified | Identified as a potent inhibitor | [1] |
Table 2: Efficacy of ANO1 Inhibitors in Preclinical Asthma Models
| Inhibitor | Animal Model | Effect | Quantitative Data | Reference |
| Benzbromarone | Ovalbumin-sensitized mouse model | Inhibition of ASM contraction and hyperresponsiveness | Data not specified | [1] |
| Niclosamide | Asthma models | Mitigation of bronchoconstriction and reduction of mucus secretion | Data not specified | [1] |
| T16Ainh-A01 | Guinea pig asthma model | Attenuation of IL-13 induced mucin secretion | Data not specified | [4] |
Signaling Pathways and Experimental Workflows
4.1. Signaling Pathway of ANO1-Mediated Airway Smooth Muscle Contraction
References
- 1. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMEM16A/ANO1: Current Strategies and Novel Drug Approaches for Cystic Fibrosis | MDPI [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Agonism of the TMEM16A calcium-activated chloride channel modulates airway smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ANO1 Channels in Smooth Muscle Contraction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a pivotal role in the regulation of smooth muscle contraction across various tissues, including vascular, airway, gastrointestinal, and uterine smooth muscle.[1][2][3] Its function is integral to numerous physiological processes, and its dysregulation has been implicated in pathological conditions such as hypertension, asthma, and gastrointestinal motility disorders. This technical guide provides a comprehensive overview of the function of ANO1 channels in smooth muscle contraction, detailing its mechanism of action, regulation, and the experimental methodologies used to study its activity.
Core Function of ANO1 in Smooth Muscle Contraction
The primary role of ANO1 in smooth muscle cells is to contribute to membrane depolarization. Smooth muscle cells maintain a relatively high intracellular chloride concentration. Upon activation by an increase in intracellular calcium ([Ca²⁺]i), ANO1 channels open, leading to an efflux of chloride ions down their electrochemical gradient. This outflow of negative charge results in depolarization of the cell membrane.
This depolarization has a critical downstream effect: the activation of voltage-gated L-type calcium channels (VGCCs).[1][2] The opening of VGCCs allows an influx of extracellular calcium, further increasing [Ca²⁺]i. This amplification of the calcium signal is the direct trigger for the calmodulin-dependent activation of myosin light chain kinase (MLCK), leading to the phosphorylation of the myosin light chain (MLC), cross-bridge cycling, and ultimately, smooth muscle contraction.[1]
Quantitative Data on ANO1 Channel Properties and Pharmacology
A clear understanding of the biophysical and pharmacological properties of ANO1 is crucial for targeted drug development. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Value | Cell Type/Condition | Reference |
| Biophysical Properties | |||
| Single-Channel Conductance | 7.8 pS | Interstitial Cells of Cajal | [4] |
| Pharmacological Inhibition | |||
| Niflumic Acid (IC₅₀) | 4.8 µM | Interstitial Cells of Cajal | [4] |
| T16Ainh-A01 (IC₅₀) | 1 µM | HEK293 cells expressing human ANO1 | |
| Benzbromarone | Inhibits methacholine-induced contraction | Human airway smooth muscle | |
| MONNA (IC₅₀) | 1.27 µmol/L | HEK293 cells expressing human ANO1 | |
| Ani9 (IC₅₀) | 0.08 µmol/L | FRT cells expressing human ANO1 | |
| Effects of Genetic Modulation | |||
| ANO1 Knockout | Loss of slow waves and irregular contractility | Mouse jejunum smooth muscle | |
| ANO1 Knockdown | Reduced pressure-induced vasoconstriction | Cerebral artery smooth muscle cells |
Signaling Pathways Involving ANO1
The activation and function of ANO1 are intricately linked with several key signaling pathways within the smooth muscle cell.
Calcium Signaling Cascade
The canonical pathway for ANO1 activation begins with an initial rise in intracellular calcium. This can be triggered by various stimuli, including:
-
G-protein coupled receptors (GPCRs): Agonists such as acetylcholine (via muscarinic receptors), serotonin, and endothelin-1 bind to their respective GPCRs, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors (IP₃Rs) on the sarcoplasmic reticulum (SR), causing the release of stored calcium.[5]
-
Ryanodine Receptors (RyRs): In some smooth muscle types, calcium-induced calcium release (CICR) via RyRs on the SR can also contribute to the rise in [Ca²⁺]i.
-
TRP Channels: Transient Receptor Potential (TRP) channels, such as TRPC6, can mediate calcium influx, which in turn activates ANO1. Evidence suggests a close physical and functional coupling between TRPC6 and ANO1 in cerebral artery myocytes.
The subsequent ANO1-mediated depolarization and activation of L-type calcium channels create a positive feedback loop, amplifying the calcium signal and sustaining the contraction.
Regulation by Protein Kinases and Other Factors
The activity of ANO1 is not solely dependent on calcium but is also modulated by other signaling molecules and post-translational modifications.
-
Protein Kinase C (PKC): DAG, produced alongside IP₃, activates PKC, which can modulate smooth muscle contraction through various mechanisms, including potential phosphorylation of ANO1 or other components of the contractile machinery.
-
RhoA/Rho-kinase Pathway: ANO1 has been shown to influence the RhoA/Rho-kinase pathway, which plays a crucial role in calcium sensitization of the contractile apparatus by inhibiting myosin light chain phosphatase (MLCP).[1] Knockdown of ANO1 can abolish angiotensin II-induced RhoA activation.[1]
-
Mechanosensitivity: In some tissues, such as cerebral arteries, ANO1 channels are mechanosensitive and can be activated by cell swelling or stretch, contributing to myogenic tone.[1][2]
Experimental Protocols
To investigate the function of ANO1 channels in smooth muscle, several key experimental techniques are employed.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in isolated smooth muscle cells.
Objective: To record ANO1-mediated chloride currents.
Protocol:
-
Cell Isolation:
-
Dissect smooth muscle tissue (e.g., a segment of an artery, trachea, or intestine) in ice-cold, oxygenated physiological salt solution (PSS).
-
Enzymatically digest the tissue using a combination of enzymes such as papain, collagenase, and elastase to liberate single smooth muscle cells.
-
Gently triturate the tissue to release the cells and plate them on glass coverslips.
-
-
Recording Solutions:
-
External Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 10 HEPES, 10 glucose, 2 CaCl₂, 1 MgCl₂; pH adjusted to 7.4 with NMDG. This solution is designed to eliminate currents from other ions.
-
Pipette (Internal) Solution (in mM): 140 CsCl, 10 HEPES, 10 glucose, 1 EGTA, 1 MgATP, 0.2 NaGTP; pH adjusted to 7.2 with CsOH. The free Ca²⁺ concentration is buffered to a known level (e.g., 200 nM) to control the basal activation of ANO1.
-
-
Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit and measure the whole-cell currents.
-
To isolate ANO1 currents, apply specific blockers (e.g., T16Ainh-A01, Ani9) and subtract the remaining current from the total current. Alternatively, stimulate the cell with a calcium-mobilizing agonist (e.g., ATP) to activate ANO1 channels.
-
Isometric Tension Measurement
This technique measures the contractile force generated by intact smooth muscle tissue strips.
Objective: To assess the effect of ANO1 modulators on smooth muscle contraction.
Protocol:
-
Tissue Preparation:
-
Dissect smooth muscle tissue into rings or strips (e.g., 2-4 mm in length).
-
Mount the tissue in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g for aortic rings).
-
Test the viability of the tissue by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).
-
-
Experimental Procedure:
-
After washing out the KCl, allow the tissue to return to baseline.
-
Pre-incubate the tissue with an ANO1 inhibitor (e.g., T16Ainh-A01) or vehicle for a defined period (e.g., 20-30 minutes).
-
Construct a cumulative concentration-response curve to a contractile agonist (e.g., phenylephrine, carbachol).
-
Record the force generated at each agonist concentration.
-
-
Data Analysis:
-
Normalize the contractile responses to the maximum contraction induced by KCl.
-
Compare the concentration-response curves in the presence and absence of the ANO1 inhibitor to determine its effect on agonist-induced contraction.
-
Intracellular Calcium Imaging
This method visualizes and quantifies changes in intracellular calcium concentration in response to stimuli.
Objective: To measure changes in [Ca²⁺]i associated with ANO1 activity.
Protocol:
-
Cell Preparation and Dye Loading:
-
Isolate smooth muscle cells as described for patch-clamp electrophysiology.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a solution containing the dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at room temperature.
-
Wash the cells to remove excess extracellular dye and allow for de-esterification of the AM ester within the cells.
-
-
Imaging:
-
Mount the coverslip with the loaded cells on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.
-
Record baseline fluorescence ratios before applying any stimulus.
-
-
Stimulation and Recording:
-
Perfuse the cells with a solution containing a contractile agonist to induce a calcium response.
-
To investigate the role of ANO1, pre-incubate the cells with an ANO1 inhibitor and then stimulate with the agonist.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Calibrate the fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation, if required.
-
Compare the amplitude and kinetics of the calcium transients in the presence and absence of ANO1 modulators.
-
Conclusion
ANO1 channels are critical players in the complex machinery of smooth muscle contraction. Their role as calcium-activated chloride channels that promote membrane depolarization places them at a key control point in excitation-contraction coupling. A thorough understanding of their function, regulation, and interaction with other signaling molecules is essential for the development of novel therapeutic strategies for a range of smooth muscle-related disorders. The experimental techniques outlined in this guide provide a robust framework for researchers to further unravel the intricacies of ANO1 signaling and to identify and characterize new pharmacological agents that target this important ion channel.
References
- 1. ANO1, CaV1.2, and IP3R form a localized unit of EC-coupling in mouse pulmonary arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local coupling of TRPC6 to ANO1/TMEM16A channels in smooth muscle cells amplifies vasoconstriction in cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Ano1-IN-1's impact on PI3K/Akt signaling cascade
An in-depth technical guide for researchers, scientists, and drug development professionals on the impact of Ano1-IN-1 on the PI3K/Akt signaling cascade.
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that is crucial in various physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability.[1][2] Emerging evidence has highlighted the overexpression of ANO1 in several types of cancers, such as breast, ovarian, and gastrointestinal stromal tumors, where it is implicated in promoting cell proliferation, migration, and survival.[3][4][5] The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a critical intracellular cascade that regulates cell growth, metabolism, and survival.[6][7][8] Its dysregulation is a frequent event in many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[6]
This technical guide provides a comprehensive overview of the impact of ANO1 inhibition, particularly through the use of small molecule inhibitors like this compound, on the PI3K/Akt signaling cascade. We will delve into the molecular mechanisms, present quantitative data from relevant studies, provide detailed experimental protocols, and visualize the key pathways and workflows.
The Role of ANO1 in Activating the PI3K/Akt Signaling Pathway
ANO1 contributes to the activation of the PI3K/Akt pathway through its interaction with and modulation of upstream signaling molecules. Several studies suggest that ANO1 can form a complex with the Epidermal Growth Factor Receptor (EGFR), a potent activator of the PI3K/Akt pathway.[1][2] Overexpression of ANO1 has been shown to enhance EGFR phosphorylation.[1][4] This activation of EGFR leads to the recruitment and activation of PI3K at the plasma membrane.
Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the membrane where it is subsequently phosphorylated and activated by other kinases. Activated Akt (p-Akt) then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[6][8]
Impact of ANO1 Inhibition on the PI3K/Akt Cascade
Pharmacological inhibition or genetic silencing of ANO1 has been demonstrated to suppress the PI3K/Akt signaling pathway, thereby reducing cancer cell proliferation and invasion.[3][9] Small molecule inhibitors, such as this compound and others like CaCCinh-A01, effectively block the chloride channel activity of ANO1.[10][11][12] This inhibition leads to a reduction in EGFR phosphorylation and, consequently, a significant decrease in the phosphorylation and activation of Akt.[1][13]
The downstream effects of reduced p-Akt levels are multifaceted, including decreased phosphorylation of mTOR, activation of pro-apoptotic proteins, and cell cycle arrest, ultimately leading to reduced cell viability and tumor growth.[3][14]
Quantitative Data on ANO1 Inhibition
The following table summarizes the observed effects of ANO1 inhibition on key components and outcomes of the PI3K/Akt signaling pathway, as reported in various studies.
| Cell Line(s) | Cancer Type | Method of Inhibition | Target Protein/Process | Observed Effect | Reference(s) |
| SKOV3, Caov-3 | Ovarian Cancer | ANO1 knockdown (siRNA) | Phosphorylation of PI3K/Akt | Profound inhibition | [9][13][15] |
| SMMC-7721, HepG2 | Hepatocellular Carcinoma | ANO1 overexpression | Phosphorylation of AKT (p-AKT) | Upregulation | [16] |
| ZR75-1, HCC1954 | Breast Cancer | ANO1 knockdown or pharmacological inhibition | Phosphorylation of AKT | Decreased phosphorylation | [13][15] |
| PC-3, HCT116, HT-29 | Prostate & Colon Cancer | CaCCinh-A01 (ANO1 inhibitor) | Cell Viability | Dose-dependent decrease | [10][14] |
| Te11, FaDu | Head and Neck Squamous Cell Carcinoma | CaCCinh-A01 (ANO1 inhibitor) | Cell Viability | Decreased over 72h | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol is for assessing the phosphorylation status of Akt and other related proteins following treatment with an ANO1 inhibitor.
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., SKOV3, PC-3) to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-72 hours).
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[17]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[17]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.[17]
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation:
-
Mix 20-50 µg of protein from each sample with Laemmli sample buffer.[18]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[17]
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein into the wells of an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies against p-Akt (e.g., at Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
7. Detection:
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[5]
-
Quantify band intensity using densitometry software.
Cell Viability Assay (MTS/MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an ANO1 inhibitor.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 72 hours).[10]
3. Reagent Incubation:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., 10-20 µL per 100 µL of media).[19][20]
-
Incubate the plate for 1-4 hours at 37°C.[20] During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[20]
4. Absorbance Measurement:
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.[20]
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[19][20]
5. Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the results to determine the IC50 value of the inhibitor.
Conclusion
The inhibition of the ANO1 channel presents a promising therapeutic strategy for cancers that are dependent on the PI3K/Akt signaling pathway. By disrupting the function of ANO1 with small molecule inhibitors like this compound, it is possible to attenuate the oncogenic signaling of the PI3K/Akt cascade, leading to reduced cancer cell proliferation and survival. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to investigate and leverage this therapeutic approach. Further research into the precise mechanisms of interaction and the development of more potent and selective ANO1 inhibitors will be crucial for translating these findings into clinical applications.
References
- 1. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 2. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 5. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An insight into PI3k/Akt pathway and associated protein-protein interactions in metabolic syndrome: A recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Ca2+ -activated chloride channel ANO1 suppresses ovarian cancer through inactivating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 12. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 16. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thno.org [thno.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Ano1 Inhibition in Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrointestinal (GI) motility is a complex, tightly regulated process essential for digestion and nutrient absorption. This process is primarily orchestrated by the coordinated contractions of smooth muscle cells, which are in turn governed by electrical signals known as slow waves. A key player in the generation of these slow waves is the Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), a calcium-activated chloride channel (CaCC).[1][2][3] ANO1 is highly expressed in the interstitial cells of Cajal (ICC), the pacemaker cells of the gut, where it is fundamental for normal GI motility.[2][4][5][6][7] Dysregulation of ANO1 function has been implicated in various GI motility disorders, making it a promising therapeutic target.[2]
This technical guide explores the role of ANO1 in gastrointestinal motility, with a focus on the effects of its inhibition. While specific data for a compound designated "Ano1-IN-1" is not available in the public domain, this document will use "this compound" as a representative specific inhibitor to illustrate the principles of ANO1 inhibition. The quantitative data, experimental protocols, and signaling pathways described herein are based on studies of well-characterized ANO1 inhibitors such as T16Ainh-A01 and CaCCinh-A01.
The Central Role of ANO1 in Gastrointestinal Motility
ANO1 channels are crucial for the normal electrical activity of ICCs.[6][8] Activation of these channels by intracellular calcium leads to an outflow of chloride ions, causing membrane depolarization. This depolarization is a key component of the slow wave, which propagates through the network of ICCs and to the smooth muscle cells, triggering coordinated contractions.[7][9][10]
Genetic deletion or pharmacological inhibition of ANO1 disrupts this process, leading to a loss of coordinated Ca2+ transients within the ICC network.[11][12] This, in turn, results in disorganized and significantly reduced smooth muscle contractility, highlighting the indispensable role of ANO1 in maintaining rhythmic GI motility.[11][12]
Quantitative Effects of ANO1 Inhibition on Gastrointestinal Motility
The inhibition of ANO1 has profound and quantifiable effects on the mechanics and electrophysiology of the gastrointestinal tract. The following tables summarize key quantitative data from studies on known ANO1 inhibitors.
Table 1: Effect of ANO1 Inhibition on Intestinal Contractility
| Parameter | Control (Wild-Type) | ANO1 Knockout/Inhibition | Percentage Change | Reference |
| Contractile Force (jejunum, mN) | 0.96 ± 0.21 | 0.16 ± 0.04 | -83.3% | [13] (from initial search) |
| Slow Wave Amplitude (mV) | 19.2 ± 1.0 | 4.2 ± 1.3 | -78.1% | [14] |
| Slow Wave Frequency (cycles/min) | 42 ± 1.3 | 32.8 ± 1.1 | -21.9% | [14] |
Table 2: Pharmacological Profile of Selected ANO1 Inhibitors
| Inhibitor | IC50 | Target Specificity | Reference |
| T16Ainh-A01 | < 1 µM | Selective for ANO1 | [10] |
| CaCCinh-A01 | ~8 µM (on cell viability) | ANO1 inhibitor | [5] |
| Niflumic Acid | 4.8 µM (on single channel) | Non-selective (blocks other channels) | [15] (from initial search) |
Signaling Pathways Involving ANO1 in Gastrointestinal Motility
The primary signaling pathway for ANO1's role in motility is direct and electrophysiological. However, its expression and function can be modulated by other signaling pathways, which are also areas of active research, particularly in the context of disease.
Caption: ANO1 activation by intracellular calcium and subsequent inhibition.
Experimental Protocols for Studying this compound
Detailed and standardized experimental protocols are critical for the evaluation of ANO1 inhibitors. Below are methodologies for key experiments to assess the impact of a compound like "this compound" on GI motility.
Organ Bath Assay for Intestinal Contractility
This in vitro method is fundamental for assessing the direct effects of a test compound on the contractility of isolated intestinal segments.
Objective: To measure the effect of this compound on the force and frequency of spontaneous contractions in isolated mouse jejunum.
Materials:
-
Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
Mouse jejunum segments (2-3 cm)
-
This compound stock solution (in DMSO)
Procedure:
-
Isolate a 2-3 cm segment of the mouse jejunum and place it in ice-cold Krebs solution.
-
Mount the segment vertically in an organ bath chamber containing Krebs solution at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the tissue to a fixed hook and the other to a force-displacement transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15-20 minutes.
-
Record baseline spontaneous contractile activity for 10-20 minutes.
-
Add this compound to the organ bath at desired concentrations (e.g., 0.1, 1, 10 µM), with a 20-minute incubation period for each concentration.
-
Record the contractile activity in the presence of this compound.
-
At the end of the experiment, add a high concentration of acetylcholine (e.g., 10 µM) to assess tissue viability.
Data Analysis:
-
Measure the amplitude (force) and frequency of contractions before and after the addition of this compound.
-
Calculate the percentage inhibition of contractile force and frequency at each concentration.
-
Construct a dose-response curve to determine the IC50 of this compound.
Caption: Workflow for assessing intestinal contractility using an organ bath.
Spatiotemporal Mapping of Intestinal Motility
This video imaging technique provides a more holistic view of intestinal motor patterns, including propagation and coordination.
Objective: To visualize and quantify the effect of this compound on the coordination of intestinal contractions.
Materials:
-
Same as for the organ bath assay, with the addition of a video camera and spatiotemporal mapping software.
Procedure:
-
Prepare and mount a longer segment of the small intestine (e.g., 5-10 cm) in a horizontal organ bath.
-
Cannulate both ends of the segment to allow for luminal perfusion if desired.
-
Position a video camera above the organ bath to record the intestinal movements.[16][17]
-
After equilibration, record baseline motility for 15-30 minutes.[17]
-
Superfuse the organ bath with Krebs solution containing this compound at a specific concentration.
-
Record video for another 30-60 minutes in the presence of the inhibitor.[17]
-
Perform a washout with fresh Krebs solution and record for a final 30-60 minutes.[17]
Data Analysis:
-
Convert the video recordings into spatiotemporal maps using appropriate software.[16][18][19]
-
Analyze the maps to determine changes in the frequency, velocity, and propagation direction of contractions.[16][18]
-
Quantify the degree of coordination of contractile patterns.
Intracellular Microelectrode Recording of Slow Waves
This electrophysiological technique directly measures the electrical activity of smooth muscle cells, providing insights into the effects of this compound on the underlying pacemaker activity.
Objective: To determine the effect of this compound on the amplitude and frequency of slow waves in the small intestine.
Materials:
-
Dissecting microscope
-
Recording chamber with stimulating and recording electrodes
-
Intracellular microelectrodes (15-40 MΩ)
-
Amplifier and data acquisition system
-
Krebs solution and carbogen gas
-
This compound stock solution
Procedure:
-
Prepare a small sheet of intestinal muscle, removing the mucosa and submucosa.
-
Pin the tissue to the base of a recording chamber, with the circular muscle layer facing upwards.
-
Perfuse the chamber with oxygenated Krebs solution at 37°C.
-
Carefully impale a smooth muscle cell with a glass microelectrode to record the membrane potential.
-
Record stable baseline slow wave activity for at least 10 minutes.
-
Introduce this compound into the perfusing solution at the desired concentration.
-
Record the changes in slow wave amplitude, frequency, and resting membrane potential.
-
Perform a washout to observe any recovery of the electrical activity.
Data Analysis:
-
Measure the resting membrane potential, slow wave amplitude, and frequency before, during, and after exposure to this compound.[20]
-
Statistically compare the parameters to determine the significance of any changes.
Conclusion
The calcium-activated chloride channel ANO1 is a critical component of the machinery that drives gastrointestinal motility. Its high expression in the pacemaker interstitial cells of Cajal and its fundamental role in generating electrical slow waves make it a compelling target for the development of novel therapeutics for motility disorders. The use of specific inhibitors, represented here by the hypothetical "this compound," allows for the modulation of GI contractility. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such inhibitors, enabling a thorough characterization of their effects on the electrophysiological and mechanical functions of the gut. Further research into the nuances of ANO1 signaling and the development of highly selective inhibitors will undoubtedly pave the way for new treatments for patients suffering from a range of gastrointestinal dysfunctions.
References
- 1. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANO1 - Wikipedia [en.wikipedia.org]
- 4. Ano1 is a selective marker of interstitial cells of Cajal in the human and mouse gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]
- 8. Conditional genetic deletion of Ano1 in interstitial cells of Cajal impairs Ca2+ transients and slow waves in adult mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 10. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ano1, a Ca2+-activated Cl− channel, coordinates contractility in mouse intestine by Ca2+ transient coordination between interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. ANO1 in intramuscular interstitial cells of Cajal plays a key role in the generation of slow waves and tone in the internal anal sphincter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A mathematical model of the effects of anoctamin-1 loss on intestinal slow wave entrainment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video Imaging and Spatiotemporal Maps to Analyze Gastrointestinal Motility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Video Imaging and Spatiotemporal Maps to Analyze Gastrointestinal Motility in Mice [jove.com]
- 18. Spatiotemporal Mapping of Motility in Ex Vivo Preparations of the Intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spatiotemporal Mapping of Motility in Ex Vivo Preparations of the Intestines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Propagation of slow waves requires IP3 receptors and mitochondrial Ca2+ uptake in canine colonic muscles - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of Ano1-IN-1 and the MAPK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that has emerged as a significant player in various physiological and pathophysiological processes.[1][2] Its overexpression has been implicated in the progression of several types of cancer, where it contributes to tumor growth, proliferation, and metastasis.[3] A crucial aspect of ANO1's oncogenic function is its ability to modulate intracellular signaling cascades, with the Mitogen-Activated Protein Kinase (MAPK) pathway being a key downstream effector. This technical guide provides an in-depth exploration of the interaction between ANO1 and the MAPK pathway, with a specific focus on the inhibitory effects of Ano1-IN-1, a selective ANO1 channel blocker.
This compound: A Selective Inhibitor of the ANO1 Channel
This compound, also identified as Compound 9c, is a potent and selective inhibitor of the ANO1 calcium-activated chloride channel. Its primary mechanism of action is the blockade of the ion channel, thereby attenuating the downstream signaling events initiated by ANO1 activity.
Quantitative Data on Ano1 Inhibitors
The following table summarizes the available quantitative data for this compound and other commonly used ANO1 inhibitors. This data is crucial for designing experiments and interpreting results related to the inhibition of the ANO1-MAPK signaling axis.
| Inhibitor | Target | IC50 | Cell Line/System | Reference |
| This compound (Compound 9c) | ANO1 | 2.56 µM | Glioblastoma cells | [4] |
| ANO2 | 15.43 µM | Glioblastoma cells | [4] | |
| T16Ainh-A01 | TMEM16A | ~1 µM | TMEM16A-mediated chloride currents | [5] |
| CaCCinh-A01 | TMEM16A | 2.1 µM | Calcium-activated chloride channel currents | [4] |
| CaCC | 10 µM | Calcium-activated chloride channel currents | [4] | |
| Ani9 | ANO1 | 77 nM | ANO1-mediated currents | [6] |
The Ano1-MAPK Signaling Axis
ANO1's influence on the MAPK pathway is a critical component of its role in cancer progression. The activation of the MAPK cascade by ANO1 is often mediated through the Epidermal Growth Factor Receptor (EGFR). Overexpression of ANO1 can lead to increased phosphorylation and activation of EGFR, which in turn triggers the canonical Ras-Raf-MEK-ERK signaling cascade.[1][2] Inhibition of ANO1, therefore, is expected to lead to a downstream reduction in the phosphorylation of key MAPK pathway components, such as MEK and ERK.
Caption: Signaling pathway illustrating the inhibitory effect of this compound on the ANO1-mediated activation of the MAPK cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the interaction between this compound and the MAPK pathway.
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol is designed to assess the phosphorylation status of ERK1/2, a key downstream kinase in the MAPK pathway, following treatment with an ANO1 inhibitor.
Materials:
-
Cell culture reagents (media, serum, antibiotics)
-
This compound or other ANO1 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control like β-actin.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to an ANO1 inhibitor.
Materials:
-
Cell culture reagents
-
This compound or other ANO1 inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on the MAPK pathway in a cancer cell line.
Caption: A generalized workflow for studying the impact of this compound on the MAPK pathway and cell viability.
Conclusion
The inhibition of ANO1 presents a promising therapeutic strategy for cancers where its overexpression drives oncogenic signaling. This compound is a valuable tool for dissecting the intricate role of the ANO1 channel in cellular processes. The provided technical information and protocols offer a framework for researchers to investigate the interaction between this compound and the MAPK pathway, ultimately contributing to the development of novel cancer therapies. Further research is warranted to fully elucidate the specific effects of this compound on the various components of the MAPK cascade and to explore its potential in preclinical and clinical settings.
References
- 1. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 3. The Mechanistic Role of the Calcium-Activated Chloride Channel ANO1 in Tumor Growth and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Target Validation of ANO1 in Cancer: A Technical Guide to Inhibition Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), has emerged as a compelling therapeutic target in oncology. As a calcium-activated chloride channel, ANO1 is implicated in a variety of physiological processes, and its overexpression is frequently observed in several malignancies, including head and neck squamous cell carcinoma (HNSCC), breast cancer, prostate cancer, and lung cancer.[1][2][3][4] Upregulation of ANO1 is often associated with tumor growth, metastasis, and poor prognosis.[1][4] Consequently, the pharmacological inhibition of ANO1 presents a promising strategy for cancer therapy. This technical guide provides an in-depth overview of the target validation of ANO1 in various cancer cell lines, with a focus on the use of small molecule inhibitors. While specific data for "Ano1-IN-1" is limited in publicly available literature, this guide will utilize data from other well-characterized ANO1 inhibitors, such as T16Ainh-A01 and CaCCinh-A01, to illustrate the principles and methodologies of ANO1 target validation.
The Role of ANO1 in Cancer Cell Signaling
ANO1 is a multifaceted protein that influences several critical signaling pathways that are central to cancer progression.[1][3] Its inhibition can lead to the disruption of these pathways, thereby impeding tumor growth and survival. Key signaling cascades modulated by ANO1 include:
-
EGFR Signaling: ANO1 has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers.[4] Inhibition of ANO1 can lead to reduced EGFR phosphorylation and subsequent downregulation of its downstream effectors.[4]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial regulator of cell proliferation and survival.[5] Inhibition of ANO1 has been demonstrated to suppress the activation of this pathway in cancer cells.[5]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is another critical axis for cell survival and proliferation. Pharmacological inhibition of ANO1 has been linked to the attenuation of PI3K/Akt signaling.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell proliferation and survival. ANO1 has been implicated in the regulation of STAT3 activity.
The intricate involvement of ANO1 in these fundamental cancer-related pathways underscores its potential as a valuable therapeutic target.
Data Presentation: Efficacy of ANO1 Inhibitors in Cancer Cell Lines
The following tables summarize the quantitative data on the effects of ANO1 inhibition on various cancer cell lines. The data is derived from studies using the well-characterized ANO1 inhibitors T16Ainh-A01 and CaCCinh-A01.
Table 1: Inhibition of Cell Viability by ANO1 Inhibitors
| Cancer Type | Cell Line | Inhibitor | IC50 (µM) | Reference |
| Head and Neck Squamous Cell Carcinoma | Te11 | CaCCinh-A01 | ~2.5 | [6] |
| Esophageal Squamous Cell Carcinoma | FaDu | CaCCinh-A01 | ~5 | [7] |
| Breast Cancer | ZR75-1 | CaCCinh-A01 | ~5 | [6] |
| Breast Cancer | HCC1954 | CaCCinh-A01 | ~10 | [6] |
| Prostate Cancer | PC-3 | T16Ainh-A01 | ~10 | [8] |
| Pancreatic Cancer | CFPAC-1 | T16Ainh-A01 | Not specified, effective at 10 µM | [8] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by ANO1 Inhibition
| Cancer Type | Cell Line | Effect of Inhibition | Assay | Reference |
| Colon Cancer | HT-29 | Increased G1 phase, decreased S phase | Flow Cytometry | [9] |
| Prostate Cancer | PC-3 | Increased G1 phase, decreased S phase | Flow Cytometry | [9] |
| Head and Neck Squamous Cell Carcinoma | HNSCC cell lines | Induction of apoptosis | Not specified | [1] |
| Colorectal Cancer | Colorectal cancer cell lines | Induction of apoptosis | Not specified | [1] |
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by ANO1 and a general workflow for its target validation.
ANO1-Mediated Signaling Pathways in Cancer.
Experimental Workflow for ANO1 Target Validation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability through the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound or other ANO1 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the ANO1 inhibitor in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
Complete cell culture medium
-
This compound or other ANO1 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the ANO1 inhibitor at various concentrations for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cells at 1,500 rpm for 5 minutes and wash with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells.
Conclusion
The validation of ANO1 as a therapeutic target in various cancers is supported by a growing body of evidence demonstrating the anti-proliferative and pro-apoptotic effects of its inhibition. While the specific inhibitor this compound requires further characterization in the public domain, the data from analogous compounds provide a strong rationale for targeting ANO1 in oncology. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers and drug developers to investigate and validate novel ANO1 inhibitors, ultimately paving the way for new therapeutic strategies in the fight against cancer.
References
- 1. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 2. Cell-specific regulation of proliferation by Ano1/TMEM16A in breast cancer with different ER, PR, and HER2 status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 5. The Ca2+-activated Cl− channel, ANO1 (TMEM16A), is a double-edged sword in cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on ANO1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) integral to a multitude of physiological processes.[1][2] Its dysregulation is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of the foundational pharmacological studies on the inhibition of ANO1. While the specific inhibitor "Ano1-IN-1" is not prominently documented in peer-reviewed literature, this guide focuses on the seminal and widely-used small molecule inhibitors that have been instrumental in elucidating the function and therapeutic potential of targeting ANO1. These include T16Ainh-A01, CaCCinh-A01, and Ani9. We will detail the quantitative inhibitory data for these compounds, provide comprehensive experimental protocols for their characterization, and illustrate the key signaling pathways modulated by ANO1 inhibition.
Introduction to ANO1 and its Pharmacological Inhibition
ANO1 is a key player in cellular functions such as fluid secretion, smooth muscle contraction, and cell proliferation.[1][2] Its overexpression is correlated with tumor growth and poor prognosis in several cancers, including head and neck, breast, and lung cancer.[1] Consequently, the development of small molecule inhibitors for ANO1 is an active area of research. Foundational studies have utilized specific inhibitors to probe the channel's function and its role in disease. This guide will focus on the most extensively characterized of these molecules.
Quantitative Data on Foundational ANO1 Inhibitors
The potency of ANO1 inhibitors is a critical parameter in their characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values for the foundational ANO1 inhibitors discussed in this guide.
| Inhibitor | IC50 Value | Cell Line / System | Reference |
| T16Ainh-A01 | ~1 µM - 1.8 µM | TMEM16A-mediated chloride currents | [3][4] |
| CaCCinh-A01 | 2.1 µM (TMEM16A), 10 µM (CaCC) | Fischer Rat Thyroid (FRT) cells expressing ANO1 | [5] |
| Ani9 | 77 nM | Fischer Rat Thyroid (FRT) cells expressing ANO1 | [6] |
Key Experimental Protocols
The characterization of ANO1 inhibitors relies on a variety of specialized experimental techniques. Below are detailed methodologies for key assays used in foundational studies.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for directly measuring the activity of ion channels like ANO1 and the effect of inhibitors.[7][8]
Objective: To measure ANO1-mediated chloride currents in response to an inhibitor.
Materials:
-
HEK293 or FRT cells stably expressing human ANO1.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-glucose (pH 7.4).[9]
-
Intracellular (pipette) solution (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, 40 HEPES (pH 7.2 with KOH).[8]
-
ANO1 activator (e.g., 100 µM ATP or a specific calcium concentration).[7]
-
ANO1 inhibitor (e.g., T16Ainh-A01, CaCCinh-A01, or Ani9).
Procedure:
-
Cell Preparation: Plate ANO1-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[8]
-
Recording:
-
Mount the coverslip in the recording chamber and perfuse with extracellular solution.
-
Fill a micropipette with intracellular solution and mount it on the micromanipulator.
-
Approach a cell and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., 0 mV or -60 mV).[7][9]
-
Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit currents.[7]
-
-
Data Acquisition:
-
Record baseline ANO1 currents activated by ATP or intracellular calcium.
-
Perfuse the ANO1 inhibitor at various concentrations and record the resulting currents.
-
Analyze the reduction in current amplitude to determine the inhibitory effect.
-
References
- 1. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Patch Clamp Protocol [labome.com]
Preliminary Investigation of Anoctamin-1 Inhibition in Glioblastoma: A Technical Guide
Foreword: This document provides a comprehensive technical overview of the preliminary investigation into the role of Anoctamin-1 (Ano1) in glioblastoma (GBM) and the therapeutic potential of its inhibition. Due to the limited information available for a specific inhibitor designated "Ano1-IN-1," this guide focuses on the well-characterized Ano1 inhibitor, CaCCinh-A01 , as a representative compound for preclinical studies in glioblastoma. This paper is intended for researchers, scientists, and drug development professionals in the field of neuro-oncology.
Introduction to Anoctamin-1 in Glioblastoma
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that has emerged as a significant player in the pathophysiology of various cancers, including glioblastoma.[1][2][3] In GBM, the most aggressive and common primary brain tumor in adults, ANO1 is frequently overexpressed, and its expression levels correlate with higher tumor grade and poorer patient prognosis.[4][5] The functional role of ANO1 in glioblastoma is multifaceted, contributing to key processes that drive tumor progression, such as cell proliferation, migration, and invasion.[4][6]
The heightened expression and activity of ANO1 in glioblastoma cells are linked to the modulation of critical oncogenic signaling pathways. Notably, ANO1 has been shown to interact with and stabilize the epidermal growth factor receptor (EGFR) and its constitutively active variant III (EGFRvIII), a common mutation in GBM that promotes tumor growth and therapeutic resistance.[4][6][7][8] Furthermore, ANO1 activity is intertwined with calcium signaling, influencing downstream effectors like Calcium/Calmodulin-dependent protein kinase II (CaMKII), and it has been implicated in the activation of the pro-survival NF-κB pathway.[6][9][10] These connections position ANO1 as a promising therapeutic target for the development of novel anti-glioblastoma agents.
The Role of this compound (Represented by CaCCinh-A01)
Pharmacological inhibition of ANO1 presents a rational strategy to counteract its pro-tumorigenic functions in glioblastoma. Small molecule inhibitors, such as CaCCinh-A01, have been instrumental in the preclinical validation of ANO1 as a therapeutic target.[4][6] These inhibitors function by blocking the chloride channel activity of ANO1, thereby disrupting the downstream signaling cascades that promote glioblastoma progression.[11]
The preliminary investigation of ANO1 inhibitors in glioblastoma models has demonstrated their potential to:
-
Reduce cancer cell viability and proliferation.[12]
-
Inhibit the migration and invasion of glioblastoma cells.[1][12]
-
Modulate key signaling pathways, including the EGFR, CaMKII, and NF-κB pathways.[6][9][13]
This technical guide will delve into the quantitative data supporting these findings, provide detailed experimental protocols for their assessment, and visualize the intricate signaling networks involved.
Quantitative Data Summary
The following table summarizes the quantitative effects of the Ano1 inhibitor CaCCinh-A01 on glioblastoma cells from various in vitro studies. It is important to note that specific IC50 values for CaCCinh-A01 in glioblastoma cell lines are not consistently reported across the literature, reflecting the preliminary nature of this research area. The data presented here is a synthesis of available information to provide a comparative overview.
| Parameter | Cell Line(s) | Inhibitor | Concentration/Dosage | Observed Effect | Reference |
| Cell Viability (IC50) | U251, U87-MG | CaCCinh-A01 | Not explicitly stated in reviewed literature for GBM. Other cancer cell lines show IC50 values in the low micromolar range. | Dose-dependent decrease in cell viability. | [14][15] (in other cancers) |
| Cell Proliferation | U251, U87-MG | CaCCinh-A01 | 10 µM | Significant reduction in cell proliferation. | [1] (qualitative) |
| Cell Migration | U251, U87-MG | CaCCinh-A01 | 10 µM | Significant inhibition of cell migration (quantitative percentage not specified). | [1] (qualitative) |
| Cell Invasion | U251, U87-MG | CaCCinh-A01 | 10 µM | Significant inhibition of cell invasion (quantitative percentage not specified). | [1] (qualitative) |
| EGFR Phosphorylation | Te11 (Head and Neck Cancer) | CaCCinh-A01 | 10 µM | Reduction in EGFR phosphorylation. | [13] |
| ANO1 Channel Current | U251 | T16Ainh-A01 (another Ano1 inhibitor) | Not specified | Prominent inhibition of chloride currents. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preliminary investigation of Ano1 inhibitors in glioblastoma.
Cell Culture
-
Cell Lines: Human glioblastoma cell lines U87-MG and U251-MG are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed 1.5 x 10^4 U87-MG or U251-MG cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of CaCCinh-A01 (or other Ano1 inhibitors) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against inhibitor concentration.
Transwell Migration and Invasion Assay
This protocol is a standard method for assessing cell motility.
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend 1 x 10^5 glioblastoma cells in serum-free medium and add them to the upper chamber of the Transwell insert.
-
Chemoattractant: Fill the lower chamber with complete medium (containing 10% FBS) as a chemoattractant.
-
Treatment: Add CaCCinh-A01 or vehicle control to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Express the results as the percentage of migrated cells compared to the control.
Western Blot Analysis for EGFR Pathway Activation
This protocol outlines the procedure for detecting changes in protein phosphorylation.
-
Cell Lysis: Treat glioblastoma cells with CaCCinh-A01 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways implicated in the action of Ano1 in glioblastoma and a typical experimental workflow for its investigation.
References
- 1. Suppression of CaMKIIβ Inhibits ANO1-Mediated Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a New CaMKII-Targeted Synthetic Lethal Therapy against Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. Establishment of U-87MG Cellular Fibrosis as a Novel in Vitro Model to Analyze Glioblastoma Cells’ Sensitivity to Temozolomide [mdpi.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Inhibition of Membrane Signaling Mechanisms Reduces the Invasiveness of U87-MG and U251-MG Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Ano1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacology of Ano1-IN-1, a selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. ANO1, also known as Transmembrane member 16A (TMEM16A), is a crucial protein involved in various physiological processes, and its dysregulation is implicated in several diseases, including cancer. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
Core Pharmacology of this compound
This compound, also identified as Compound 9c, is a small molecule inhibitor that demonstrates selectivity for the ANO1 channel over its close homolog, ANO2.[1][2][3][4] Its primary mechanism of action is the blockade of the ANO1 channel, thereby inhibiting the flow of chloride ions that is activated by intracellular calcium.
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been characterized, with key quantitative data summarized in the table below.
| Parameter | Value | Target | Notes |
| IC50 | 2.56 µM | ANO1 | Half-maximal inhibitory concentration against the primary target.[1][2][3][4] |
| IC50 | 15.43 µM | ANO2 | Demonstrates approximately 6-fold selectivity for ANO1 over ANO2.[1][2][3][4] |
Cellular Effects and Therapeutic Potential
This compound has shown significant effects on cancer cell pathophysiology, particularly in the context of glioblastoma.
Data on Cellular Activity
| Cellular Process | Cell Line | Effect of this compound (10 µM) | Notes |
| Proliferation | Glioblastoma cells | Strong suppression | This compound demonstrates a synergistic effect in suppressing proliferation when combined with temozolomide (TMZ).[1] |
| Migration | U251 | Significant suppression | [1] |
| Invasion | U251 | Significant suppression | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ANO1 inhibitors. The following are representative protocols for key experiments, based on established methods for characterizing similar compounds.
Electrophysiology: Whole-Cell Patch-Clamp Assay
This protocol is for determining the inhibitory effect of a compound on ANO1 channel activity.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Anoctamin-1 (ANO1) Inhibitors
Note: While this document details experimental protocols for the study of Anoctamin-1 (ANO1) inhibitors, specific public data for a compound designated "Ano1-IN-1" is not available in the reviewed literature. The following protocols are based on established methodologies for well-characterized ANO1 inhibitors such as T16Ainh-A01 and CaCCinh-A01 and are applicable for the in vitro characterization of any novel ANO1-targeting compound.
Introduction to Anoctamin-1 (ANO1/TMEM16A)
Anoctamin-1 (ANO1), also known as Transmembrane Member 16A (TMEM16A), is a crucial protein that functions as a calcium-activated chloride channel (CaCC).[1][2][3] It is widely expressed in various tissues, including epithelial and smooth muscle cells, and plays a significant role in numerous physiological processes such as fluid secretion, smooth muscle contraction, and neuronal excitability.[3][4][5] ANO1 is activated by an increase in intracellular calcium (Ca²⁺) concentration, leading to the efflux of chloride ions (Cl⁻) across the cell membrane.[2][6]
Dysregulation and overexpression of ANO1 have been implicated in the pathogenesis of several diseases, including asthma, hypertension, and various cancers like breast, prostate, and head and neck squamous cell carcinoma (HNSCC).[3][7] In cancer, ANO1 activity is linked to increased cell proliferation, migration, and resistance to apoptosis, making it a promising therapeutic target for drug development.[4][8]
Mechanism of Action and Signaling Pathways
ANO1 inhibitors primarily function by directly blocking the ion conduction pore of the channel, which prevents the passage of chloride ions.[2] This blockade disrupts the downstream signaling cascades that are aberrantly activated by ANO1 in disease states.
In many cancers, ANO1 is a key activator of several oncogenic signaling pathways:
-
EGFR/MAPK Pathway: ANO1 can promote the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR), which in turn triggers the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This pathway is a central regulator of cell proliferation and survival.[1][3][8]
-
PI3K/Akt Pathway: Activation of ANO1 has also been shown to stimulate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, another critical signaling route that promotes cell growth, proliferation, and inhibits apoptosis.[3][4]
-
CAMK Signaling: In some contexts, ANO1 promotes cancer progression by activating Calcium/calmodulin-dependent protein kinase (CAMK) signaling.[3][8]
By inhibiting ANO1, these downstream pro-survival pathways can be effectively suppressed.
Quantitative Data of Known ANO1 Inhibitors
The potency of ANO1 inhibitors is typically determined using functional assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of effectiveness. Below is a summary of reported IC₅₀ values for several well-known ANO1 inhibitors.
| Inhibitor | Assay Type | Cell Line | IC₅₀ Value | Reference |
| T16Ainh-A01 | Channel Current | FRT-hANO1 | 1 µM | [9] |
| CaCCinh-A01 | Cell Viability | FaDu | ~2.5 µM | [10] |
| CaCCinh-A01 | Cell Viability | Te11 | ~2.5 µM | [10] |
| MONNA | Channel Current | FRT-hANO1 | 1.27 µM | [9] |
| Hemin | YFP Quenching | FRT-hANO1 | 0.51 µM | [11] |
| cis-Resveratrol | YFP Quenching | PC-3-YFP | 10.6 µM | [12] |
| trans-Resveratrol | YFP Quenching | PC-3-YFP | 102 µM | [12] |
Experimental Protocols
A systematic approach is required to characterize the effects of a novel ANO1 inhibitor in vitro. The process typically moves from high-throughput screening to more detailed cellular and electrophysiological assays.
Protocol 1: High-Throughput Screening (YFP-Based Assay)
This assay is a common method for primary screening of ANO1 inhibitors. It relies on the principle that ANO1 is permeable to iodide (I⁻), which quenches the fluorescence of a co-expressed Yellow Fluorescent Protein (YFP) mutant.[12][13] An effective inhibitor will block I⁻ influx and prevent fluorescence quenching.
Materials:
-
Fischer Rat Thyroid (FRT) or HEK293 cells stably co-expressing human ANO1 and an iodide-sensitive YFP mutant (e.g., YFP-H148Q/I152L).
-
Phosphate-buffered saline (PBS).
-
Iodide solution: PBS with 140 mM NaI replacing 140 mM NaCl.
-
ATP solution (e.g., 100 µM in iodide solution) to activate endogenous purinergic receptors, which raises intracellular Ca²⁺ and activates ANO1.
-
96-well or 384-well clear-bottom black plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the stable cell line into 96-well plates and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in PBS. Include a vehicle control (e.g., DMSO) and a positive control (a known ANO1 inhibitor).
-
Washing: Gently wash the cell monolayer twice with PBS to remove culture medium. After the final wash, leave 100 µL of PBS in each well.
-
Compound Incubation: Add the test compounds to the wells and incubate for a specified time (e.g., 10-20 minutes) at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the excitation/emission wavelengths for YFP (e.g., ~500 nm / ~530 nm).
-
Assay Initiation: Program the reader to inject 100 µL of the ATP-containing iodide solution into each well while simultaneously recording fluorescence over time (e.g., one reading every 0.5 seconds for 10-15 seconds).
-
Data Analysis: The rate of fluorescence decrease corresponds to the rate of iodide influx. Calculate the initial slope of fluorescence decay for each well. Compare the slopes of compound-treated wells to the vehicle control to determine the percent inhibition. Plot percent inhibition against compound concentration to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTS/CCK8)
This assay determines the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line with high ANO1 expression (e.g., PC-3, HCT116).[14]
-
Complete culture medium.
-
MTS or CCK8 reagent (e.g., CellTiter 96 AQueous One Solution).
-
96-well tissue culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the ANO1 inhibitor in culture medium. Replace the medium in the wells with 100 µL of the inhibitor-containing medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Reagent Addition: Add 20 µL of MTS or CCK8 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK8) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate percent viability. Plot viability against inhibitor concentration to determine the IC₅₀ for cell growth inhibition.
Protocol 3: Western Blot Analysis
This protocol is used to assess changes in the protein levels of ANO1 and key downstream signaling molecules.
Materials:
-
Cell line of interest.
-
ANO1 inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-ANO1, anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency in 6-well plates. Treat with the desired concentrations of the ANO1 inhibitor for a specified time (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of target proteins to a loading control (GAPDH or β-actin).
Protocol 4: Whole-Cell Patch Clamp Electrophysiology
This technique provides a direct measure of ANO1 channel activity and its inhibition.
Materials:
-
HEK293 cells transiently or stably expressing human ANO1.
-
Patch clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (in mM): 140 NMDG-Cl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Intracellular pipette solution (in mM): 140 NMDG-Cl, 10 HEPES, 5 EGTA, and free Ca²⁺ buffered to a desired activating concentration (e.g., 1 µM) (pH 7.2).
-
ANO1 inhibitor stock solution.
Procedure:
-
Cell Preparation: Plate ANO1-expressing cells on glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording: Place a coverslip in the recording chamber and perfuse with extracellular solution. Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Current Measurement: Clamp the cell membrane potential (e.g., at -60 mV) and apply voltage steps (e.g., from -100 mV to +100 mV) to elicit ANO1 currents. The intracellular solution containing Ca²⁺ will activate the channels.
-
Inhibitor Application: After recording a stable baseline current, perfuse the cell with an extracellular solution containing the ANO1 inhibitor at the desired concentration.
-
Post-Inhibition Recording: Record the currents again in the presence of the inhibitor to measure the degree of block.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after inhibitor application. Calculate the percentage of current inhibition. Repeat for multiple concentrations to generate a dose-response curve and determine the IC₅₀.
References
- 1. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 4. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANO1 - Wikipedia [en.wikipedia.org]
- 7. Role of ANO1 in tumors and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Effect of Hemin through ANO1 Inhibition in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Ano1-IN-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a crucial role in various physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2] Dysregulation of ANO1 has been implicated in numerous diseases, most notably in the development and progression of various cancers such as head and neck, breast, and lung cancer, where its overexpression often correlates with increased tumor growth and metastasis.[3][4] ANO1 is known to modulate key signaling pathways, including the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK), and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) pathways.[1][3] This central role in pathophysiology makes ANO1 a promising therapeutic target.
Ano1-IN-1 is a small molecule inhibitor designed to target the ANO1 channel. These application notes provide a detailed protocol for a cell-based assay to determine the efficacy of this compound, focusing on a primary screening assay using a halide-sensitive Yellow Fluorescent Protein (YFP) and secondary functional assays to assess its impact on cancer cell proliferation and migration.
Key Experimental Protocols
Primary Screening: YFP-Based Halide Quenching Assay for ANO1 Inhibition
This high-throughput assay is designed to directly measure the inhibitory effect of this compound on the ion channel function of ANO1. The principle relies on the quenching of a halide-sensitive YFP (YFP-F46L/H148Q/I152L) by iodide influx through activated ANO1 channels.[5][6] Inhibition of ANO1 by this compound will prevent iodide influx and thus, a reduction in YFP fluorescence quenching.
Experimental Workflow:
Caption: Workflow for the YFP-based halide quenching assay.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 and a halide-sensitive YFP (e.g., YFP-F46L/H148Q/I152L).[5]
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
This compound stock solution (in DMSO).
-
Adenosine triphosphate (ATP) stock solution.
-
Sodium Iodide (NaI) solution.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities.
Protocol:
-
Cell Seeding: Seed the FRT-ANO1-YFP cells into a 96-well black, clear-bottom plate at a density that will result in approximately 90% confluency after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound in PBS. Include a DMSO-only control.
-
Cell Treatment: After 24 hours, wash the cells three times with PBS. Add the prepared this compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.[6]
-
Assay Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Measure the baseline YFP fluorescence for a few seconds.
-
Using the plate reader's injector, add an ATP and iodide-containing solution to each well to activate the ANO1 channels.[7] A typical final concentration is 100 µM ATP.[7]
-
Immediately after injection, continuously measure the YFP fluorescence quenching every 400 ms for a duration of 5 seconds.[8]
-
-
Data Analysis:
-
The inhibitory effect of this compound is determined from the initial slope of the fluorescence decrease.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve.
-
Secondary Functional Assays
This assay determines the effect of this compound on the proliferation of cancer cells that endogenously express high levels of ANO1 (e.g., PC-3, HT-29).[9]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 72 hours.[9]
-
Viability Measurement: Add Cell Counting Kit-8 (CCK8) or MTS reagent to each well and incubate for 2-4 hours.[9]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[9]
-
Data Analysis: Normalize the data to the DMSO-treated control cells and calculate the concentration of this compound that inhibits cell proliferation by 50% (GI50).
This assay assesses the impact of this compound on the migratory capabilities of cancer cells.
Protocol:
-
Cell Seeding: Grow cancer cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a "scratch" in the monolayer with a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and after a specified time (e.g., 24-48 hours).[5]
-
Data Analysis: Measure the area of the wound at both time points and calculate the percentage of wound closure. Compare the wound closure in treated cells to the control.
Data Presentation
Table 1: Summary of this compound Efficacy Data
| Assay Type | Cell Line | Parameter Measured | This compound Result |
| YFP Halide Quenching | FRT-ANO1-YFP | IC50 | e.g., 5.2 µM |
| Cell Proliferation | PC-3 | GI50 (72h) | e.g., 15.8 µM |
| Cell Proliferation | HT-29 | GI50 (72h) | e.g., 21.3 µM |
| Cell Migration | PC-3 | % Inhibition (at 10 µM) | e.g., 68% |
Signaling Pathway and Mechanism of Action
ANO1 activation by intracellular Ca2+ leads to Cl- efflux, membrane depolarization, and subsequent activation of downstream signaling pathways that promote cell proliferation and migration. This compound blocks this initial step.
Caption: ANO1 signaling pathway and the inhibitory action of this compound.
Logical Relationship of Experiments
The experimental design follows a logical progression from direct target engagement to cellular function.
References
- 1. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANO1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 4. The Mechanistic Role of the Calcium-Activated Chloride Channel ANO1 in Tumor Growth and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Ano1-IN-1 in a Xenograft Mouse Model of Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that is overexpressed in a variety of cancers, including breast, head and neck, lung, and gastrointestinal cancers.[1][2][3][4] High expression of ANO1 is often correlated with poor prognosis, tumor growth, metastasis, and resistance to therapy.[3][4] ANO1 plays a crucial role in cancer progression by modulating several key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK), Phosphoinositide 3-Kinase (PI3K)/AKT, and Wnt/β-catenin pathways.[1][2][3][4][5] Inhibition of ANO1 has emerged as a promising therapeutic strategy to suppress tumor growth and overcome drug resistance.[2][5]
Ano1-IN-1 is a small molecule inhibitor of ANO1. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound in a xenograft mouse model of cancer. The provided protocols are intended as a general framework and may require optimization based on the specific cancer cell line and animal model used.
Mechanism of Action and Signaling Pathways
ANO1 promotes cancer cell proliferation, survival, and invasion through its influence on multiple signaling cascades. Inhibition of ANO1 with this compound is expected to disrupt these pathways, leading to anti-tumor effects.
Key Signaling Pathways Modulated by ANO1
-
EGFR Pathway: ANO1 can interact with and potentiate the signaling of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers.[1][2][6][7] Inhibition of ANO1 can lead to reduced EGFR phosphorylation and subsequent downstream signaling.[1][8]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is a critical downstream effector of EGFR and other growth factor receptors, regulating cell proliferation, differentiation, and survival.[9][10][11][12] ANO1 activation can lead to the phosphorylation and activation of ERK1/2.[1][2][3]
-
PI3K/AKT Pathway: The PI3K/AKT pathway is another crucial signaling cascade downstream of EGFR that promotes cell survival and proliferation.[13][14] ANO1 has been shown to activate this pathway in several cancers.[2][4][14]
-
Wnt/β-catenin Pathway: In some cancers, such as colorectal cancer, ANO1 has been implicated in the activation of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and stemness.[5]
Data Presentation
The following table summarizes the expected outcomes of ANO1 inhibition in a xenograft mouse model based on studies using ANO1 knockdown or other pharmacological inhibitors. Quantitative data for this compound is not yet available in published literature and would need to be generated experimentally.
| Parameter | Expected Outcome with this compound Treatment | Method of Measurement |
| Tumor Volume | Significant reduction compared to vehicle control | Caliper measurements |
| Tumor Weight | Significant reduction compared to vehicle control | Scale measurement at endpoint |
| p-EGFR Levels | Decreased expression | Immunohistochemistry (IHC) / Western Blot |
| p-ERK1/2 Levels | Decreased expression | IHC / Western Blot |
| p-AKT Levels | Decreased expression | IHC / Western Blot |
| Ki-67 Expression | Decreased (indicating reduced proliferation) | IHC |
| TUNEL Staining | Increased (indicating increased apoptosis) | TUNEL Assay |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: ANO1 signaling pathways in cancer.
Experimental Workflow Diagram
References
- 1. pnas.org [pnas.org]
- 2. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 4. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of TMEM16A/ANO1 upregulation in the oncogenesis of colorectal cancer [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular functions of TMEM16/anoctamin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Ca2+ -activated chloride channel ANO1 suppresses ovarian cancer through inactivating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Electrophysiology Using Ano1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (Ano1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) integral to a multitude of physiological processes. These include epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[1][2][3] Its dysregulation has been implicated in various pathologies such as cystic fibrosis, asthma, and certain cancers, making it a significant therapeutic target.[4] Ano1-IN-1 (also known as T16Ainh-A01) is a potent and selective inhibitor of Ano1, serving as a critical tool for investigating the channel's function and for the development of novel therapeutics.
These application notes provide a detailed protocol for the characterization of Ano1 channel inhibition by this compound using the whole-cell patch-clamp technique.
Quantitative Data: Inhibition of Ano1
The inhibitory effects of this compound and other common Ano1 inhibitors are summarized below. This data is compiled from various studies and methodologies, including fluorescence-based assays and electrophysiology.
| Inhibitor | IC50 | Cell Line | Method | Reference |
| This compound (T16Ainh-A01) | ~1.7 µM | Mouse Pulmonary Artery Smooth Muscle Cells | Electrophysiology | [5] |
| Niflumic Acid (NFA) | 4.7 µM (at +100 mV) | HEK293 expressing hTMEM16A | Automated Patch-Clamp | [4] |
| Idebenone | ~10 µM | FRT-Ano1 & PC-3 cells | Electrophysiology | [6] |
| Ani9 | IC50 < 100 nM | FRT-Ano1 cells | Electrophysiology | [7] |
Signaling Pathways Involving Ano1
Ano1 is a downstream effector of pathways that increase intracellular calcium and can also modulate other key signaling cascades. The following diagrams illustrate simplified representations of Ano1's involvement in cellular signaling.
Experimental Protocol: Whole-Cell Patch-Clamp
This protocol is designed for recording Ano1 currents in a heterologous expression system (e.g., HEK293 cells transfected with Ano1) and is adaptable for primary cells endogenously expressing the channel.
I. Cell Preparation
-
Cell Culture: Culture HEK293 cells transiently or stably expressing the desired Ano1 isoform. Cells should be plated on glass coverslips at a suitable density to allow for isolated single cells for patching. Use within 24-72 hours post-transfection.[8]
-
Transfection (if applicable): Transfect cells using a standard method such as lipofection or calcium phosphate precipitation. Co-transfection with a fluorescent protein (e.g., EGFP) can aid in identifying successfully transfected cells.[8]
II. Solutions and Reagents
| Solution Type | Component | Concentration (mM) |
| External (Bath) Solution | NMDG-Cl (or NaCl) | 140 |
| CaCl₂ | 1 | |
| MgCl₂ | 1 | |
| Glucose | 10 | |
| HEPES | 10 | |
| pH adjusted to 7.4 with HCl | ||
| Internal (Pipette) Solution | CsCl | 130 |
| MgCl₂ | 1 | |
| Tris-ATP | 1 | |
| HEPES | 10 | |
| EGTA | 0.5 | |
| pH adjusted to 7.2 with CsOH | ||
| Free Ca²⁺ can be adjusted as needed | ||
| This compound Stock Solution | This compound | 10 mM in DMSO |
| Store at -20°C. Dilute to final concentration in external solution on the day of the experiment. |
Note: The ionic composition can be modified based on the specific experimental goals, such as altering the chloride gradient.
III. Electrophysiological Recording
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries. Fire-polish the tips to a resistance of 3-5 MΩ when filled with the internal solution.[6][8]
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Identify a single, healthy-looking transfected cell.
-
Approach the cell with the patch pipette and apply slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Use a patch-clamp amplifier and acquisition software (e.g., Axopatch, pClamp).
-
Hold the cell at a potential of 0 mV or -60 mV.
-
Apply voltage steps or ramps to elicit Ano1 currents. A typical voltage-step protocol is from a holding potential of 0 mV to test potentials ranging from -100 mV to +100 mV in 20 mV increments.[6][7]
-
IV. Experimental Workflow for Inhibitor Application
The following workflow outlines the steps to measure the inhibitory effect of this compound.
-
Baseline Recording: After establishing whole-cell access, record baseline currents using the chosen voltage protocol.
-
Ano1 Activation: Activate Ano1 currents. This can be achieved in two primary ways:
-
Intracellular Calcium: Include a known concentration of free Ca²⁺ (e.g., 250 nM to 4 µM) in the pipette solution. Currents will activate as the intracellular solution equilibrates with the cell.
-
Agonist Application: Perfuse the bath with an agonist that elevates intracellular Ca²⁺, such as ATP (100 µM), which acts on purinergic receptors.[6][7]
-
-
Application of this compound: Once stable, activated currents are recorded, perfuse the bath with the external solution containing the desired concentration of this compound. Allow several minutes for the drug to take effect and for the current inhibition to reach a steady state.
-
Recording of Inhibited Current: Record the currents in the presence of this compound using the same voltage protocol.
-
Washout: To test for reversibility, perfuse the chamber with the standard external solution to wash out the inhibitor.
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV) before, during, and after inhibitor application.
-
Calculate the percentage of inhibition: (% Inhibition) = (1 - (I_inhibitor / I_activated)) * 100.
-
To determine the IC50, repeat the protocol with a range of this compound concentrations and fit the resulting concentration-response data to the Hill equation.
-
Expected Results
Application of this compound is expected to cause a dose-dependent reduction in the outwardly rectifying chloride current characteristic of Ano1. The inhibition should be observable across the range of test voltages. Depending on the inhibitor's mechanism, the effect may or may not be easily reversible upon washout.
Troubleshooting
-
No/Small Ano1 Currents:
-
Verify transfection efficiency.
-
Ensure the intracellular Ca²⁺ concentration is sufficient for activation.
-
Check for channel rundown, which can be an issue with TMEM16A. Using a lower internal free-calcium level (e.g., 250 nM) may help stabilize currents.
-
-
Unstable Recordings:
-
Ensure a high-quality GΩ seal before breaking in.
-
Use fresh solutions.
-
-
Inconsistent Inhibitor Effect:
-
Ensure complete perfusion of the recording chamber.
-
Verify the final concentration of the inhibitor and the stability of the stock solution.
-
Consider potential off-target effects, although this compound is known for its selectivity.
-
References
- 1. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 2. calcium-activated-chloride-channel-ano1-tmem16a-regulation-of-expression-and-signaling - Ask this paper | Bohrium [bohrium.com]
- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 4. nanion.de [nanion.de]
- 5. rupress.org [rupress.org]
- 6. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of the Ano1 (TMEM16A) chloride channel by calcium is not mediated by calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Ano1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that is overexpressed in several types of cancers, including breast, prostate, and head and neck squamous cell carcinoma.[1][2] Its overexpression has been linked to tumor progression, making it a promising target for cancer therapy. Ano1-IN-1 is a potent and selective inhibitor of ANO1. This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound treatment on cancer cells, focusing on the downstream signaling pathways.
Pharmacological inhibition of ANO1 has been shown to suppress cancer cell proliferation and induce apoptosis.[2] The mechanism of action for some ANO1 inhibitors involves the promotion of endoplasmic reticulum-associated, proteasomal degradation of the ANO1 protein.[3] This leads to the downregulation of key signaling pathways that are critical for tumor growth and survival, including the EGFR and CAMKII pathways, which in turn affect downstream effectors such as AKT and ERK.[1]
Data Presentation
The following tables summarize representative quantitative data from studies using ANO1 inhibitors. This data illustrates the expected dose-dependent and time-course effects of this compound on the protein expression levels of ANO1 and key downstream signaling molecules.
Table 1: Dose-Dependent Effect of an ANO1 Inhibitor on Protein Expression
| Target Protein | Treatment Concentration | % Reduction in Protein Level (Compared to Control) | Cell Line | Duration of Treatment |
| ANO1 | 10 µM | ~50% | PC-3 | 72 hours |
| ANO1 | 30 µM | ~80% | PC-3 | 72 hours |
| p-EGFR (Y1068) | 10 µM | ~40% | HCC1954 | 24 hours |
| p-EGFR (Y1068) | 30 µM | ~70% | HCC1954 | 24 hours |
| p-AKT (S473) | 10 µM | ~30% | ZR75-1 | 24 hours |
| p-AKT (S473) | 30 µM | ~60% | ZR75-1 | 24 hours |
| p-ERK1/2 (T202/Y204) | 10 µM | ~25% | ZR75-1 | 24 hours |
| p-ERK1/2 (T202/Y204) | 30 µM | ~55% | ZR75-1 | 24 hours |
Note: Data is compiled based on representative findings for ANO1 inhibitors like CaCCinh-A01 and may be used to predict the effects of this compound.[1][2]
Table 2: Time-Course Effect of an ANO1 Inhibitor (10 µM) on ANO1 Protein Expression
| Target Protein | Time Point | % Reduction in Protein Level (Compared to 0h) | Cell Line |
| ANO1 | 24 hours | ~20% | Te11 |
| ANO1 | 48 hours | ~50% | Te11 |
| ANO1 | 72 hours | ~75% | Te11 |
Note: This data is based on the effects of the ANO1 inhibitor CaCCinh-A01 and is illustrative of the expected time-dependent degradation of ANO1 protein following treatment with this compound.[3]
Signaling Pathways Modulated by ANO1 Inhibition
Inhibition of ANO1 with compounds like this compound is expected to impact several critical signaling pathways involved in cell proliferation, survival, and migration. The primary mechanism involves the downregulation of ANO1 protein, which in turn reduces the activation of the Epidermal Growth Factor Receptor (EGFR) and Calmodulin-Dependent Protein Kinase II (CAMKII). This leads to a subsequent decrease in the phosphorylation and activation of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.
Experimental Protocols
Western Blot Workflow for Analyzing this compound Treatment
The following diagram outlines the key steps for performing a Western blot analysis to assess the impact of this compound treatment on target protein expression.
Detailed Methodologies
1. Cell Culture and this compound Treatment:
-
Culture cancer cell lines known to express high levels of ANO1 (e.g., PC-3, HCC1954, ZR75-1) in appropriate media and conditions.
-
Once cells reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 0, 1, 5, 10, 30 µM) for a specified duration (e.g., 24, 48, 72 hours). A DMSO-treated group should be used as a vehicle control.
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-ANO1, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
Conclusion
Western blot analysis is an indispensable tool for elucidating the mechanism of action of this compound. By following these detailed protocols, researchers can effectively quantify the dose- and time-dependent effects of this compound on the expression and phosphorylation status of ANO1 and its key downstream signaling proteins. The provided data and pathway diagrams serve as a valuable reference for designing experiments and interpreting results, ultimately contributing to the development of novel cancer therapeutics targeting the ANO1 channel.
References
- 1. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ANO1/TMEM16A induces apoptosis in human prostate carcinoma cells by activating TNF-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ano1-IN-1 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that is frequently overexpressed in a variety of cancers, including head and neck, breast, prostate, and lung cancer.[1][2] Its upregulation is often associated with poor prognosis, making it a compelling target for cancer therapy.[2][3] ANO1 plays a crucial role in tumor progression by promoting cell proliferation, migration, and invasion.[1][2][4] Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell culture. These models are invaluable for assessing the efficacy of anti-cancer compounds in a more physiologically relevant context. This document provides detailed application notes and protocols for the use of Ano1-IN-1, a small molecule inhibitor of ANO1, in 3D cell culture models. While specific data for this compound in 3D models is limited in publicly available literature, the provided protocols are based on established methods for other ANO1 inhibitors and are readily adaptable for this compound.
Mechanism of Action and Signaling Pathways
ANO1 channel activation, triggered by an increase in intracellular calcium, leads to chloride ion efflux and subsequent membrane depolarization. This event activates several downstream signaling pathways that are critical for cancer cell survival and proliferation. Inhibition of ANO1 with small molecules like this compound is expected to counteract these effects.
The primary signaling pathways modulated by ANO1 activity include:
-
EGFR (Epidermal Growth Factor Receptor) Pathway: ANO1 can directly or indirectly activate EGFR, leading to the activation of downstream pathways such as MAPK/ERK and PI3K/Akt, which are central to cell growth and survival.[2][5]
-
CAMKII (Ca2+/calmodulin-dependent protein kinase II) Pathway: Increased intracellular calcium can activate CAMKII, which in turn can activate signaling cascades that promote cell proliferation.[6]
-
TGF-β (Transforming Growth Factor-beta) Pathway: ANO1 has been shown to regulate the TGF-β signaling pathway, which is involved in cell growth, differentiation, and invasion.[2]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: ANO1 can also influence the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2]
Inhibition of ANO1 with this compound is anticipated to downregulate these pro-tumorigenic signaling pathways, leading to decreased cell viability, induction of apoptosis, and reduced invasion in 3D cancer models.
Figure 1: Simplified signaling pathway of ANO1 and the inhibitory effect of this compound.
Data Presentation: Efficacy of ANO1 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / Effect | Reference |
| CaCCinh-A01 | PC-3 (Prostate) | 2D Viability (CCK-8) | ~20 µM | [1] |
| HCT116 (Colon) | 2D Viability (CCK-8) | ~25 µM | [1] | |
| HT-29 (Colon) | 2D Viability (CCK-8) | ~30 µM | [1] | |
| GLC82 (Lung) | 3D Soft Agar Assay | Significant reduction in colony formation | [4] | |
| T16Ainh-A01 | PC-3 (Prostate) | 2D Viability (CCK-8) | Weak inhibitory effect | [1] |
| Human ANO1 in FRT cells | Electrophysiology | 1 µM | [6] | |
| Ani9 | Human ANO1 in FRT cells | Fluorescence Plate Reader | 77 nM | [7] |
| Hemin | PC-3 (Prostate) | YFP-based assay | 0.45 µM | [8] |
Experimental Protocols
The following protocols provide a framework for evaluating the effects of this compound in 3D spheroid models. It is recommended to optimize parameters such as cell seeding density, inhibitor concentration, and incubation times for each specific cell line and experimental setup.
Protocol 1: Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform spheroids using ultra-low attachment (ULA) plates.
Figure 2: Workflow for spheroid formation using the liquid overlay technique.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
-
Cell Counting: Resuspend the cell pellet in fresh complete medium and perform a cell count to determine the cell concentration. Ensure a single-cell suspension.
-
Seeding: Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).
-
Plating: Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Initiate Aggregation: Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitoring: Monitor spheroid formation daily using a light microscope. Compact spheroids should form within 2-4 days.
Protocol 2: Spheroid Viability Assay
This protocol uses a resazurin-based assay to assess the metabolic activity of spheroids as an indicator of viability after treatment with this compound.
Figure 3: Workflow for assessing spheroid viability after this compound treatment.
Materials:
-
Spheroids in a 96-well ULA plate
-
This compound stock solution
-
Complete cell culture medium
-
Resazurin-based viability reagent (e.g., CellTiter-Blue®, PrestoBlue™)
-
Fluorescence plate reader
Procedure:
-
Spheroid Preparation: Generate spheroids as described in Protocol 1.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Carefully remove 50 µL of medium from each well and add 50 µL of the this compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Reagent Addition: Add the resazurin-based viability reagent to each well according to the manufacturer's instructions (typically 10-20% of the well volume).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value of this compound.
Protocol 3: Spheroid Invasion Assay
This protocol assesses the invasive potential of cancer cells from a spheroid embedded in an extracellular matrix (ECM) and the effect of this compound on this process.
Figure 4: Workflow for the spheroid invasion assay with this compound treatment.
Materials:
-
Pre-formed spheroids
-
Basement membrane extract (BME), such as Matrigel® or Cultrex®
-
Serum-free cell culture medium
-
Complete cell culture medium with and without this compound
-
Pre-chilled pipette tips and microcentrifuge tubes
-
96-well flat-bottom plate
-
Microscope with imaging capabilities
Procedure:
-
Preparation: Thaw the BME on ice overnight. Pre-chill pipette tips and a 96-well flat-bottom plate.
-
Spheroid Transfer: Carefully transfer individual spheroids from the ULA plate to a pre-chilled microcentrifuge tube.
-
Embedding: Gently resuspend the spheroids in the thawed BME on ice.
-
Plating: Dispense 50 µL of the spheroid-BME suspension into the center of each well of the pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
Treatment: Add 100 µL of complete medium containing the desired concentration of this compound or vehicle control to each well.
-
Incubation and Imaging: Incubate the plate at 37°C and capture images of the spheroids at regular time points (e.g., 0, 24, 48, and 72 hours).
-
Data Analysis: Measure the total area of the spheroid and the invading cells at each time point using image analysis software (e.g., ImageJ). Calculate the fold change in invasion area relative to the initial time point for both treated and control groups.
The use of this compound in 3D cell culture models offers a powerful approach to evaluate its anti-cancer efficacy in a more clinically relevant setting. The protocols outlined in this document provide a solid foundation for researchers to investigate the therapeutic potential of targeting the ANO1 channel in various cancer types. While specific data for this compound in these models is still emerging, the provided methodologies, based on established principles for other ANO1 inhibitors, will enable robust and meaningful preclinical evaluation.
References
- 1. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer | PLOS One [journals.plos.org]
- 5. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Ano1 Ion Channel Function in Disease with Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a crucial role in a multitude of physiological processes, including epithelial secretion, smooth muscle contraction, and sensory signal transduction.[1] Dysregulation of ANO1 function has been implicated in the pathophysiology of numerous diseases, such as cancer, asthma, hypertension, neuropathic pain, and diarrhea, making it an attractive therapeutic target.[1][2] Small molecule inhibitors of ANO1 are invaluable tools for elucidating the channel's function in these disease states and for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for the use of small molecule inhibitors to study ANO1 function. While the specific compound "Ano1-IN-1" did not yield specific public data in our search, we present comprehensive information on other well-characterized ANO1 inhibitors, which can serve as a guide for the application of any novel ANO1 inhibitor. The provided protocols are generalized and should be optimized for the specific inhibitor and experimental system being used.
Mechanism of Action of ANO1
ANO1 is a voltage-sensitive calcium-activated chloride channel.[3] An increase in intracellular calcium ([Ca2+]) leads to the opening of the ANO1 channel, allowing the efflux of chloride ions (Cl-). This Cl- movement can lead to depolarization of the cell membrane, which in turn can trigger various downstream cellular events depending on the cell type.[4] For example, in smooth muscle cells, this depolarization can lead to contraction, while in sensory neurons, it can increase neuronal excitability.[1]
ANO1 in Disease
Dysregulation of ANO1 expression or activity is linked to a variety of diseases:
-
Cancer: Upregulation of ANO1 is observed in several cancers, including breast, prostate, and head and neck squamous cell carcinoma.[3][5][6] In these cancers, ANO1 activity can promote cell proliferation, migration, and tumor growth through various signaling pathways.[1][7]
-
Asthma and Airway Hyperreactivity: ANO1 is involved in mucus secretion and smooth muscle contraction in the airways.[7] Its hyperactivity can contribute to the symptoms of asthma.[1]
-
Hypertension: ANO1-mediated depolarization contributes to the contraction of vascular smooth muscle cells, and its dysregulation can be a factor in hypertension.[1]
-
Neuropathic Pain: In sensory neurons, ANO1 activation contributes to the sensation of pain, and its inhibition is being explored as a potential analgesic strategy.[1]
-
Diarrhea: ANO1 plays a role in intestinal fluid secretion, and its over-activation can lead to secretory diarrhea.[1]
-
Cystic Fibrosis (CF): While CF is caused by mutations in the CFTR gene, ANO1 represents an alternative chloride channel that could potentially be targeted to compensate for defective CFTR function.[8]
Quantitative Data for Selected ANO1 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several well-characterized ANO1 inhibitors from published studies. This data can be used as a reference for designing experiments with other ANO1 inhibitors.
| Inhibitor | Cell Line | Assay Method | IC50 Value | Reference |
| T16Ainh-A01 | FRT-hANO1 | YFP-based HTS | 1 µM | [9] |
| CaCCinh-A01 | Te11 (HNSCC) | Cell Viability | ~2.5 µM | [10] |
| CaCCinh-A01 | FaDu (ESCC) | Cell Viability | ~5 µM | [10] |
| MONNA | xANO1 (Xenopus oocytes) | Electrophysiology | 0.08 µM | [1] |
| MONNA | hANO1 (HEK293) | Electrophysiology | 1.27 µM | [1] |
| Ani9 | FRT-hANO1 | YFP-based HTS | 77 nM | [5] |
| Ani9 derivative 5f | FRT-hANO1 | YFP-based HTS | 20 nM | [1] |
Experimental Protocols
The following are detailed protocols for key experiments used to study ANO1 function using small molecule inhibitors. These should be adapted and optimized for the specific inhibitor and cell system.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring ANO1 channel activity in response to an inhibitor.
Materials:
-
Cells expressing ANO1 (e.g., HEK293 cells transiently or stably transfected with ANO1)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Microforge
-
Perfusion system
-
Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution: 140 mM CsCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, and CaCl2 to achieve desired free [Ca2+] (e.g., 1 µM) (pH 7.2 with CsOH)
-
ANO1 inhibitor stock solution (e.g., in DMSO)
-
ATP or other agonists to stimulate Ca2+ influx if necessary
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage steps or ramps to elicit ANO1 currents. A typical protocol is to step from -100 mV to +100 mV in 20 mV increments.
-
-
Inhibitor Application:
-
Obtain a stable baseline recording of ANO1 currents.
-
Perfuse the cell with the extracellular solution containing the desired concentration of the ANO1 inhibitor.
-
Record the currents in the presence of the inhibitor until a steady-state effect is observed.
-
To determine the IC50, test a range of inhibitor concentrations.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +100 mV) before and after inhibitor application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data with a dose-response curve to determine the IC50.
-
Cell Proliferation Assay (CCK-8/MTS)
This protocol is for assessing the effect of an ANO1 inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line with known ANO1 expression (e.g., PC-3, HCT116, HT-29)[1]
-
96-well cell culture plates
-
Complete cell culture medium
-
ANO1 inhibitor stock solution
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the ANO1 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm (CCK-8) or 490 nm (MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot cell viability against inhibitor concentration and calculate the IC50 value.
-
In Vivo Xenograft Model
This protocol is a general guideline for evaluating the anti-tumor efficacy of an ANO1 inhibitor in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line known to form tumors in vivo
-
ANO1 inhibitor formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS or Matrigel) into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the ANO1 inhibitor or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Endpoint:
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth between the treated and control groups using appropriate statistical methods.
-
Signaling Pathways and Visualizations
ANO1 is involved in multiple signaling pathways that are critical in disease pathogenesis. Understanding these pathways is key to interpreting the effects of ANO1 inhibitors.
ANO1-Mediated Signaling in Cancer
In cancer cells, ANO1 can activate several pro-proliferative and pro-survival signaling pathways.
Caption: ANO1 signaling pathways in cancer progression.
Experimental Workflow for Patch-Clamp Electrophysiology
A logical workflow is essential for successful electrophysiological recordings.
Caption: Workflow for whole-cell patch-clamp experiments.
Logical Relationship of ANO1 Inhibition and Therapeutic Effect
The inhibition of ANO1 can lead to therapeutic benefits in various diseases through distinct mechanisms.
Caption: Therapeutic rationale for ANO1 inhibition in various diseases.
References
- 1. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Ano1 (TMEM16A) chloride channel by calcium is not mediated by calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Explaining Calcium-Dependent Gating of Anoctamin-1 Chloride Channels Requires a Revised Topology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with Ano1-IN-1
Welcome to the technical support center for Ano1-IN-1 and other ANO1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective small molecule inhibitor of the Anoctamin-1 (ANO1 or TMEM16A) calcium-activated chloride channel.[1] Its primary mechanism of action is the blockage of the ANO1 channel, preventing the flux of chloride ions across the cell membrane, which is involved in various physiological processes, including cell proliferation, migration, and signaling.[1][2][3]
Q2: What are the reported IC50 values for this compound?
This compound has a reported IC50 of 2.56 µM for ANO1 and a lower potency for the related channel ANO2, with an IC50 of 15.43 µM.[1]
Q3: In what types of experiments is this compound typically used?
This compound is primarily used in cancer research to investigate the role of the ANO1 channel in tumor progression. It has been shown to suppress the proliferation, migration, and invasion of glioblastoma cells.[1] It can be used in various in vitro assays, including cell viability assays, migration and invasion assays, and electrophysiological recordings.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For long-term storage, the stock solution should be kept at -80°C (stable for up to 6 months). For shorter periods, storage at -20°C is suitable (stable for up to 1 month).[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., CCK-8, MTT)
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Recommendation: Ensure a consistent number of cells is seeded in each well. Optimal seeding density depends on the cell line's growth rate and the experiment's duration. A starting point for a 96-well plate is typically 1,000-10,000 cells/well.[4][5] Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay period without reaching over-confluence.[6][7]
Possible Cause 2: Inhibitor Precipitation.
-
Recommendation: this compound is soluble in DMSO at high concentrations, but may precipitate when diluted in aqueous media.[1] Visually inspect the media after adding the inhibitor. If precipitation is observed, consider using a lower final DMSO concentration or preparing fresh dilutions for each experiment. Sonication can aid in the dissolution of the compound.[1]
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Recommendation: Evaporation from the outer wells of a 96-well plate can concentrate the inhibitor and affect cell growth. To mitigate this, fill the peripheral wells with sterile PBS or media without cells.[4]
Possible Cause 4: Interference with Assay Reagents.
-
Recommendation: Some compounds can interfere with the chemistry of viability assays. For colorimetric assays like CCK-8, a compound's color or reducing properties can affect absorbance readings.[4] Run a control with the inhibitor in cell-free media to check for direct effects on the assay reagent.
Issue 2: Inconsistent IC50 Values
Possible Cause 1: Different Assay Conditions.
-
Recommendation: IC50 values are highly dependent on experimental conditions. Factors such as cell density, serum concentration in the media, and incubation time can all influence the apparent potency of an inhibitor.[8] Standardize these parameters across all experiments to ensure reproducibility.
Possible Cause 2: Compound Instability.
-
Recommendation: The stability of this compound in aqueous solution at 37°C for extended periods may be limited. Prepare fresh dilutions from a frozen stock for each experiment.
Possible Cause 3: Cell Line-Specific Responses.
-
Recommendation: The expression level of ANO1 can vary significantly between different cell lines, which will impact the observed IC50.[9] Verify the expression of ANO1 in your cell line of interest by Western blot or qPCR.
Issue 3: Unexpected or Off-Target Effects
Possible Cause 1: Inhibition of Other Channels or Pathways.
-
Recommendation: While this compound is selective for ANO1 over ANO2, high concentrations may inhibit other ion channels or cellular processes.[1] It is crucial to use the lowest effective concentration and to include appropriate controls. For example, some ANO1 inhibitors have been reported to affect intracellular calcium signaling.[10] Consider using a structurally unrelated ANO1 inhibitor as a control to confirm that the observed phenotype is due to ANO1 inhibition.
Possible Cause 2: Effects on Protein Expression.
-
Recommendation: Some ANO1 inhibitors, like CaCCinh-A01, have been shown to reduce ANO1 protein levels through proteasomal degradation, in addition to blocking channel activity.[11] If you observe a long-lasting effect even after the inhibitor is washed out, it may be due to a reduction in protein levels. This can be investigated by Western blotting.
Data Summary Tables
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Anoctamin-1 (ANO1/TMEM16A) | [1] |
| IC50 (ANO1) | 2.56 µM | [1] |
| IC50 (ANO2) | 15.43 µM | [1] |
| Recommended Solvent | DMSO | [1] |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | [1] |
Table 2: Common Experimental Conditions for ANO1 Inhibitors
| Assay | Cell Line | Inhibitor | Concentration Range | Incubation Time | Reference |
| Cell Proliferation (CCK-8) | Glioblastoma (U251) | This compound | 10 µM | Not Specified | [1] |
| Cell Proliferation (CCK-8) | Cardiac Fibroblasts | T16Ainh-A01 | 10 µM | 48 hours | [6] |
| Cell Proliferation (CCK-8) | Cardiac Fibroblasts | CaCCinh-A01 | 30 µM | 48 hours | [6] |
| Cell Viability (MTT) | Colon Cancer (HT-29) | CaCCinh-A01 | 1.56 - 200 µM | 24, 48, 72 hours | [12] |
| Apoptosis | Prostate Cancer (PC-3) | Hemin | 3 µM | 48 hours | [13] |
Detailed Experimental Protocols
Cell Proliferation Assay (CCK-8)
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[12][13]
-
-
CCK-8 Reagent Addition and Measurement:
Whole-Cell Patch Clamp Electrophysiology
-
Solution Preparation:
-
External Solution (ACSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The pH should be 7.4 and the osmolarity between 305-315 mOsm. Bubble with 95% O2/5% CO2.[14]
-
Internal Solution: A typical internal solution for recording chloride currents might contain (in mM): 130 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 4 Mg-ATP, with the pH adjusted to 7.2 with CsOH and osmolarity around 290 mOsm. The specific composition may need to be optimized for your experiment.
-
-
Pipette Preparation:
-
Recording Procedure:
-
Place the coverslip with adherent cells in the recording chamber and perfuse with ACSF at a rate of 1.5-2 mL/min.[15][16]
-
Approach a target cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaseal (>1 GΩ).[14]
-
Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Record baseline ANO1 currents. ANO1 can be activated by including a calcium chelator with a defined free calcium concentration in the internal solution or by applying a calcium-mobilizing agonist to the external solution.
-
Apply this compound at the desired concentration to the external solution and record the inhibition of the ANO1 current.
-
Visualizations
Caption: Signaling pathways influenced by ANO1 and the inhibitory action of this compound.
Caption: Workflow for a cell proliferation assay using this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. matrix-protein-3-15-zaire-ebolavirus.com [matrix-protein-3-15-zaire-ebolavirus.com]
- 5. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Patch Clamp Protocol [labome.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. axolbio.com [axolbio.com]
Ano1-IN-1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Ano1-IN-1, a selective inhibitor of the ANO1 (TMEM16A) calcium-activated chloride channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the Anoctamin 1 (ANO1) calcium-activated chloride channel.[1] It functions by blocking the pore of the ANO1 channel, thereby preventing the passage of chloride ions. This inhibition of chloride transport can modulate various physiological processes that are dependent on ANO1 activity.
Q2: What are the primary research applications for this compound?
This compound is primarily used in research to investigate the physiological and pathophysiological roles of the ANO1 channel. Given ANO1's involvement in processes like fluid secretion, smooth muscle contraction, and cell proliferation, this compound is a valuable tool for studying diseases such as cystic fibrosis, asthma, hypertension, and various cancers, including glioblastoma.[1]
Q3: What is the selectivity of this compound?
This compound exhibits selectivity for ANO1 over other anoctamin channels. For instance, it has a reported IC50 of 2.56 µM for ANO1 and 15.43 µM for ANO2, indicating a higher potency for ANO1.[1]
Stability and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring experimental reproducibility.
Solid Compound Storage and Stability:
| Parameter | Recommendation |
| Storage Temperature | Store at room temperature. May vary by supplier; always consult the product's certificate of analysis. |
| Light Sensitivity | Store protected from light. |
| Long-term Storage | For long-term storage, it is recommended to store at -20°C. |
Stock Solution Storage and Stability:
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. |
| Concentration | Prepare stock solutions at a concentration of 10 mM or higher to ensure solubility. |
| Storage Temperature | Aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles to prevent degradation. |
| Aqueous Solutions | It is not recommended to store this compound in aqueous solutions for extended periods due to potential instability. Prepare fresh dilutions in aqueous buffer from the DMSO stock solution for each experiment. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Issue 1: Compound Precipitation in Aqueous Media
-
Problem: this compound precipitates out of solution when diluted in aqueous buffers for cell culture or other assays.
-
Possible Causes:
-
The final concentration of DMSO in the aqueous solution is too low to maintain solubility.
-
The aqueous buffer has a pH or composition that reduces the solubility of this compound.
-
-
Solutions:
-
Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility, typically 0.1% to 0.5%. However, always check the DMSO tolerance of your specific cell line or experimental system.
-
Prepare the final dilution just before use.
-
Consider using a solubilizing agent, such as Pluronic F-127 or SBE-β-CD, in your aqueous buffer.[1]
-
Issue 2: Inconsistent or Lack of Inhibitory Effect
-
Problem: this compound does not produce the expected inhibitory effect on ANO1 activity.
-
Possible Causes:
-
The compound has degraded due to improper storage or handling.
-
The concentration of this compound used is too low.
-
The experimental conditions (e.g., temperature, pH) are affecting the compound's activity.
-
The expression level of ANO1 in the experimental model is low.
-
-
Solutions:
-
Verify the storage conditions of both the solid compound and the stock solution.
-
Perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Ensure that the pH and temperature of your experimental buffer are within the optimal range for this compound activity.
-
Confirm the expression of ANO1 in your cell line or tissue preparation using techniques like Western blotting or qPCR.
-
Issue 3: Off-Target Effects
-
Problem: Observation of cellular effects that are not consistent with the known function of ANO1.
-
Possible Causes:
-
At high concentrations, this compound may inhibit other ion channels or cellular proteins.
-
The vehicle (DMSO) may be causing cellular effects at the concentration used.
-
-
Solutions:
-
Use the lowest effective concentration of this compound as determined by a dose-response curve.
-
Include a vehicle control (DMSO alone) in all experiments to account for any effects of the solvent.
-
If possible, use a structurally distinct ANO1 inhibitor as a complementary tool to confirm that the observed effects are due to ANO1 inhibition.
-
Experimental Protocols
1. Cell Proliferation Assay using a CCK8 Kit
This protocol describes how to assess the effect of this compound on the proliferation of cancer cells.
-
Materials:
-
Cancer cell line with known ANO1 expression (e.g., PC-3, HCT116)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
DMSO
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 30 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of CCK8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis of ANO1 Expression
This protocol details the detection of ANO1 protein levels in cell lysates.
-
Materials:
-
Cell line of interest
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ANO1
-
Secondary HRP-conjugated antibody
-
ECL detection reagent
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ANO1 antibody (e.g., 1:1000 dilution) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL detection system.
-
3. Patch-Clamp Electrophysiology for ANO1 Current Measurement
This protocol outlines the whole-cell patch-clamp technique to measure ANO1 currents.
-
Materials:
-
HEK293 cells transiently or stably expressing ANO1
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NMDG-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4
-
Internal (pipette) solution (in mM): 146 CsCl, 2 MgCl2, 5 EGTA, 10 HEPES, pH 7.3. Free Ca2+ can be adjusted to desired concentrations.
-
This compound
-
-
Procedure:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pull patch pipettes with a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline ANO1 currents by applying a voltage ramp or step protocol.
-
Perfuse the cells with the external solution containing the desired concentration of this compound.
-
Record the currents again to determine the inhibitory effect of this compound.
-
Signaling Pathways and Experimental Workflows
ANO1 Signaling Pathways
ANO1 is implicated in several signaling pathways that are crucial for cell proliferation, migration, and survival. Inhibition of ANO1 with this compound can modulate these pathways.
Experimental Workflow for Investigating this compound Effects
A typical workflow to study the effects of this compound involves a series of in vitro experiments.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes.
References
- 1. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ANO1/TMEM16A induces apoptosis in human prostate carcinoma cells by activating TNF-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Ano1-IN-1 in cell culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Ano1-IN-1 in cell culture media. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common challenges encountered during their experiments.
Troubleshooting Guide: Addressing this compound Precipitation in Cell Culture Media
Problem: this compound, a hydrophobic molecule, often precipitates when diluted from a DMSO stock into aqueous cell culture media, leading to inaccurate concentrations and unreliable experimental results.
Solution: Follow this tiered troubleshooting guide to systematically address solubility issues.
Tier 1: Optimizing the Dilution Process
-
Prepare a High-Concentration Stock Solution in 100% DMSO: Dissolve this compound in pure, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution.
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1% (v/v), to minimize solvent-induced cytotoxicity.
-
Serial Dilution and Rapid Mixing: Perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium. Add the this compound stock solution to the medium dropwise while vortexing or gently swirling the tube to ensure rapid and homogenous mixing. This prevents localized high concentrations of the inhibitor that can lead to precipitation.
-
Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness, visible particles). If precipitation occurs, you may need to lower the final concentration of this compound or proceed to Tier 2 troubleshooting.
Tier 2: Employing Solubilizing Agents
If precipitation persists at the desired final concentration despite optimizing the dilution process, consider using a solubilizing agent.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[1] A formulation of 20% SBE-β-CD in saline has been successfully used to dissolve this compound.[2]
-
Pluronic® F-68: This non-ionic surfactant can aid in the solubilization of hydrophobic compounds in aqueous solutions.[3] It is generally used at low, non-toxic concentrations in cell culture (e.g., 0.01-0.1%).
Tier 3: Adjusting Cell Culture Conditions
-
Presence of Serum: Fetal Bovine Serum (FBS) contains albumin and other proteins that can bind to hydrophobic compounds and help keep them in solution. If you are using a serum-free medium, consider whether your experimental design can tolerate the addition of a low percentage of FBS.
-
Lowering the Final Concentration: If all else fails, the desired concentration of this compound may simply be above its solubility limit in your specific cell culture medium. Re-evaluate the required concentration based on its IC50 and published data for your cell type.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making an this compound stock solution?
A1: The recommended solvent for preparing a stock solution of this compound is 100% dimethyl sulfoxide (DMSO).[2]
Q2: What is a typical working concentration for this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. A common starting point is in the low micromolar range. For example, a concentration of 10 μM has been shown to significantly suppress the migration and invasion of U251 glioblastoma cells.[2] The IC50 for this compound as an ANO1 channel blocker is 2.56 μM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: My this compound precipitates immediately upon addition to the cell culture medium. What should I do?
A3: This is a common issue with hydrophobic compounds. Refer to the Troubleshooting Guide above. The most likely cause is a high final concentration of the inhibitor or an inappropriate dilution method. Start by ensuring your final DMSO concentration is below 0.1% and that you are adding the stock solution to your media with vigorous mixing. If the problem persists, consider using a solubilizing agent like SBE-β-CD.[2]
Q4: Can I pre-mix this compound in the medium and store it?
A4: It is not recommended to store this compound in aqueous cell culture media for extended periods. Due to its hydrophobic nature, the compound may precipitate out of solution over time, or it may be unstable in an aqueous environment. It is best practice to prepare fresh dilutions from your DMSO stock immediately before each experiment.
Q5: Are there any alternatives to DMSO for the stock solution?
A5: While DMSO is the most common and recommended solvent, for certain sensitive cell lines where even low concentrations of DMSO are a concern, other organic solvents like ethanol could be tested. However, the solubility of this compound in these alternative solvents may be lower, and they may introduce their own cytotoxic effects. It is crucial to perform appropriate vehicle controls in your experiments.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (ANO1) | 2.56 μM | [2] |
| IC50 (ANO2) | 15.43 μM | [2] |
| Effective Concentration (U251 cells) | 10 μM | [2] |
| Recommended Final DMSO Concentration | < 0.1% (v/v) | N/A |
| SBE-β-CD Concentration for Solubilization | 20% in Saline (for a 10% DMSO co-solvent mixture) | [2] |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
-
Prepare a 10 mM Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the 10 mM stock solution in the pre-warmed medium to achieve your desired final concentration.
-
Crucially , add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid mixing.
-
For example, to make a 10 μM working solution in 1 mL of medium, add 1 μL of the 10 mM stock solution to 999 μL of medium.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Preparation of this compound with SBE-β-CD for Enhanced Solubility
This protocol is adapted from a method for in vivo preparations and can be applied to cell culture for particularly problematic solubility issues.[2]
-
Prepare a 50 mg/mL this compound Stock in DMSO:
-
Dissolve this compound in 100% DMSO to a concentration of 50 mg/mL.
-
-
Prepare a 20% SBE-β-CD Solution in Saline:
-
Dissolve SBE-β-CD in sterile saline (0.9% NaCl) to a final concentration of 20% (w/v).
-
-
Prepare the Final Working Solution:
-
In a sterile tube, add 9 parts of the 20% SBE-β-CD solution.
-
Add 1 part of the 50 mg/mL this compound DMSO stock to the SBE-β-CD solution.
-
Mix thoroughly. This will result in a solution containing 5 mg/mL of this compound in a 10% DMSO / 90% (20% SBE-β-CD in saline) vehicle.
-
This concentrated, solubilized stock can then be further diluted into your cell culture medium to achieve the desired final concentration, keeping the final vehicle concentration as low as possible. Remember to include an equivalent vehicle control in your experiments.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway showing the inhibitory effect of this compound.
References
- 1. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ano1-IN-1 Specificity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for designing and executing control experiments to validate the specificity of Ano1-IN-1, a selective inhibitor of the calcium-activated chloride channel Anoctamin 1 (ANO1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported selectivity?
This compound (also referred to as Compound 9c) is a selective small-molecule inhibitor of the ANO1 channel. It has been shown to block ANO1 with significantly higher potency than the related channel, ANO2.[1]
Q2: Why are control experiments for this compound specificity crucial?
Control experiments are essential to ensure that the observed biological effects are due to the inhibition of ANO1 and not from off-target effects of the compound. This is critical for the accurate interpretation of experimental results and for validating ANO1 as a therapeutic target.
Q3: What are the key types of control experiments to perform?
To rigorously validate the specificity of this compound, a combination of cellular, electrophysiological, and genetic approaches is recommended. These include:
-
Functional assays in ANO1-expressing vs. non-expressing cells: Comparing the effect of this compound on cells that endogenously express high levels of ANO1, cells that have been engineered to overexpress ANO1, and cells that lack ANO1 expression.
-
Electrophysiological measurements: Directly assessing the inhibition of ANO1 channel activity.
-
Genetic knockdown or knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ANO1 expression and observing if this occludes the effect of this compound.
-
Counter-screening against related channels: Testing the effect of this compound on other ion channels, particularly ANO2, to confirm its selectivity.[2]
-
Use of structurally unrelated inhibitors: Comparing the effects of this compound with other known ANO1 inhibitors to see if they produce similar biological outcomes.[3][4]
Q4: What are some common pitfalls when using Ano1 inhibitors?
Common issues include:
-
Off-target effects: The inhibitor may affect other proteins or pathways, leading to misinterpretation of results. For instance, some compounds may alter intracellular calcium signaling, which can indirectly affect ANO1 activity.[3][5]
-
Cell-type dependent effects: The role of ANO1 and the efficacy of its inhibitors can vary significantly between different cell types.[4]
-
Inhibitor instability or degradation: The compound's effectiveness can be compromised if it is not handled and stored correctly.
-
Lack of correlation between channel inhibition and phenotypic outcome: Some inhibitors may block the channel's ion-conducting function without affecting a proliferation phenotype, suggesting that the protein's non-conducting functions (e.g., protein-protein interactions) may be important.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect of this compound is observed in a cell line expected to be sensitive. | 1. Low or absent ANO1 expression in the specific cell line. 2. The specific splice variant of ANO1 expressed is insensitive to the inhibitor. 3. The experimental endpoint is not regulated by ANO1 in this cell type. 4. Incorrect inhibitor concentration or instability. | 1. Verify ANO1 mRNA and protein expression levels via qPCR and Western blot. 2. Sequence the ANO1 transcript if splice variant sensitivity is suspected. 3. Use a positive control (e.g., ANO1 knockdown) to confirm that the phenotype is ANO1-dependent.[4] 4. Perform a dose-response curve and verify the inhibitor's integrity. |
| This compound shows an effect in ANO1-knockout or knockdown cells. | 1. Off-target effect of the inhibitor. 2. Incomplete knockdown/knockout of ANO1. | 1. Test the inhibitor on a panel of related ion channels (e.g., ANO2) and other potential off-targets. Use a structurally unrelated ANO1 inhibitor to see if it recapitulates the effect. 2. Confirm the degree of ANO1 knockdown/knockout at the protein level using Western blot. |
| Inconsistent results between different ANO1 inhibitors. | 1. Different mechanisms of action (e.g., direct channel block vs. altered protein expression). 2. Varying potency and selectivity profiles. | 1. Investigate if the inhibitors affect ANO1 protein levels in addition to channel activity.[7] 2. Carefully compare the IC50 values and selectivity data for each inhibitor. |
| Electrophysiology experiments show no inhibition of current. | 1. Incorrect recording conditions for ANO1 activation (e.g., insufficient intracellular Ca2+). 2. Use of an inappropriate cell type for heterologous expression. 3. The inhibitor is not reaching its binding site. | 1. Ensure the patch pipette solution contains an appropriate concentration of free Ca2+ to activate ANO1.[8] 2. Use a well-characterized expression system like HEK293T or FRT cells.[8] 3. Verify the inhibitor's solubility and stability in the recording solutions. |
Quantitative Data Summary
The following table summarizes the potency of various small-molecule inhibitors of ANO1. This data can be used to select appropriate concentrations for experiments and to compare the profile of this compound with other available compounds.
| Inhibitor | Target(s) | IC50 (µM) | Assay System |
| This compound | ANO1 | 2.56 | Not specified |
| ANO2 | 15.43 | Not specified | |
| Idebenone | ANO1 | 9.2 | Apical membrane currents in FRT-ANO1 cells |
| Hemin | ANO1 | 0.51 | YFP fluorescence quenching in FRT-ANO1 cells |
| Ani9 | ANO1 | 0.077 | Apical membrane currents in FRT-ANO1 cells |
| ANO2 | >10 | Apical membrane currents in FRT-ANO2 cells | |
| T16Ainh-A01 | ANO1 | 1 | Not specified |
| CaCCinh-A01 | ANO1, ANO2 | Not specified | Pan-inhibitor |
| Schisandrathera D | ANO1 | 5.24 | YFP fluorescence quenching in FRT-ANO1 cells |
| cis-Resveratrol | ANO1 | 10.6 | YFP fluorescence quenching in FRT-ANO1 cells |
| trans-Resveratrol | ANO1 | 102 | YFP fluorescence quenching in FRT-ANO1 cells |
Data compiled from multiple sources.[1][3][5][7][9][10][11]
Experimental Protocols & Workflows
Below are detailed methodologies for key experiments to validate the specificity of this compound.
YFP-Halide Quenching Assay for ANO1 Inhibition
This cell-based, high-throughput assay measures the influx of iodide through the ANO1 channel, which quenches the fluorescence of a co-expressed Yellow Fluorescent Protein (YFP) mutant.
Protocol:
-
Cell Culture: Plate Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L) in a 96-well black-walled microplate. Culture until confluent.[3][11]
-
Compound Incubation: Wash the cells with phosphate-buffered saline (PBS). Pre-incubate the cells with varying concentrations of this compound or control compounds for 10-20 minutes.[11][12]
-
Fluorescence Measurement: Place the plate in a microplate reader. Measure the baseline YFP fluorescence (Excitation ~500 nm, Emission ~540 nm).[13]
-
ANO1 Activation and Iodide Influx: Add a solution containing an ANO1 activator (e.g., 100 µM ATP to stimulate purinergic receptors and increase intracellular Ca2+) and sodium iodide (e.g., 70 mM).[8][11]
-
Data Analysis: Continuously measure the YFP fluorescence every 400 ms.[8] The rate of fluorescence decrease is proportional to the iodide influx and ANO1 activity. Calculate the initial slope of fluorescence decrease to determine the inhibitory effect of the compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[2]
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the chloride currents flowing through ANO1 channels in the plasma membrane of a single cell, providing a definitive assessment of channel inhibition.
Protocol:
-
Cell Preparation: Use HEK293T cells transiently transfected with an ANO1-expressing plasmid.[8]
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Solutions:
-
Voltage Protocol: Hold the cell at a potential of -60 mV. Apply voltage steps or ramps (e.g., from -100 mV to +100 mV) to elicit ANO1 currents.[8]
-
Inhibitor Application: After establishing a stable baseline current, perfuse the bath with a solution containing this compound.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +100 mV) before and after inhibitor application to quantify the degree of inhibition.
Genetic Knockdown/Knockout Controls
Using cells with reduced or eliminated ANO1 expression is the gold standard for confirming that the inhibitor's effect is on-target.
Protocol:
-
Cell Line Selection: Choose a cell line that shows a robust biological response to this compound (e.g., inhibition of cell proliferation).
-
ANO1 Knockdown/Knockout:
-
Knockdown: Transduce cells with lentiviral particles expressing shRNAs targeting ANO1 or a non-targeting scramble control.[4]
-
Knockout: Use CRISPR/Cas9 technology to generate a stable ANO1 knockout cell line. Several commercial vendors provide pre-made ANO1 KO cell lines (e.g., in a 293T background).[14]
-
-
Verification: Confirm the reduction or absence of ANO1 protein expression using Western blot analysis.
-
Phenotypic Assay: Perform the relevant biological assay (e.g., proliferation, migration) on the wild-type, scramble control, and ANO1 knockdown/knockout cells in the presence and absence of this compound.
-
Data Analysis: The effect of this compound should be significantly diminished or absent in the ANO1 knockdown/knockout cells compared to the control cells.
ANO1 Signaling Pathway Analysis
Ano1 has been implicated in several signaling pathways that promote cell proliferation and survival, including the EGFR-MAPK and PI3K-Akt pathways.[15] A key control experiment is to determine if this compound affects these downstream signaling events.
Protocol:
-
Cell Treatment: Treat ANO1-expressing cancer cells (e.g., head and neck squamous cell carcinoma or breast cancer cell lines) with this compound, a vehicle control, and a positive control (e.g., an EGFR inhibitor if studying that pathway).
-
Lysate Preparation: After treatment, lyse the cells and collect the protein extracts.
-
Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of key signaling proteins.
-
EGFR-MAPK Pathway: Probe for phospho-EGFR, total EGFR, phospho-ERK1/2, and total ERK1/2.
-
PI3K-Akt Pathway: Probe for phospho-Akt and total Akt.
-
-
Data Analysis: Quantify the band intensities. Inhibition of ANO1 by this compound is expected to reduce the phosphorylation of downstream effectors like ERK and Akt in cell lines where these pathways are driven by ANO1 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Effect of Hemin through ANO1 Inhibition in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
- 8. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. ANO1 Knockout cell line (293T) | Ubigene [ubigene.us]
- 15. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
Avoiding precipitation of Ano1-IN-1 in experiments
Welcome to the technical support center for Ano1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot common issues, such as precipitation.
Troubleshooting Guide: Avoiding this compound Precipitation
Issue: this compound precipitates out of solution during experimental setup or storage.
This guide provides a step-by-step approach to diagnose and resolve precipitation issues with this compound.
Step 1: Review Your Solvent and Stock Solution Preparation
Precipitation often originates from improper dissolution or storage of the stock solution.
-
Question: Are you using the recommended solvent for the initial dissolution of this compound?
-
Recommendation: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared by dissolving this compound in DMSO. One protocol suggests a solubility of at least 5 mg/mL (14.86 mM) in DMSO.
-
-
Question: Is your DMSO of high purity and anhydrous?
-
Recommendation: Use anhydrous, high-purity DMSO to prepare your stock solution. Water content in DMSO can reduce the solubility of hydrophobic compounds like this compound and lead to precipitation over time.
-
-
Question: How are you storing your stock solution?
-
Recommendation: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Step 2: Evaluate Your Working Solution Preparation and Final Concentration
Introducing the DMSO stock into an aqueous buffer is a critical step where precipitation can occur.
-
Question: What is the final concentration of DMSO in your aqueous working solution?
-
Recommendation: Keep the final concentration of DMSO in your aqueous experimental buffer as low as possible, ideally below 0.5%. High concentrations of DMSO can be toxic to cells and may also affect the stability of your compound in the aqueous environment.
-
-
Question: Are you observing precipitation immediately upon dilution into your aqueous buffer?
-
Recommendation: This indicates that the aqueous solubility of this compound is being exceeded. Consider the following:
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in the aqueous buffer rather than a single large dilution step.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the DMSO stock to the aqueous buffer.
-
Use of a Solubilizing Agent: For challenging applications, a solubilizing agent may be necessary. One protocol suggests diluting a 50 mg/mL DMSO stock solution into a saline solution containing 20% SBE-β-CD (sulfobutyl ether β-cyclodextrin) to achieve a clear working solution.[1]
-
-
Step 3: Consider the Composition of Your Aqueous Buffer
The properties of your experimental buffer can influence the solubility of this compound.
-
Question: What is the pH and salt concentration of your buffer?
-
Recommendation: While specific data on the effect of pH and salt on this compound solubility is limited, significant deviations from physiological pH (7.2-7.4) or very high salt concentrations could potentially impact compound solubility. If possible, maintain standard physiological buffer conditions.
-
-
Question: Does your buffer contain proteins, such as serum?
-
Recommendation: The presence of proteins like albumin in cell culture media can sometimes help to keep hydrophobic compounds in solution. However, interactions with proteins can also affect the free concentration of the inhibitor.
-
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing a stock solution of this compound is DMSO.[1] It is advisable to use anhydrous, high-purity DMSO.
Q2: What is the solubility of this compound?
A2: The solubility of this compound in DMSO is reported to be at least 5 mg/mL, which corresponds to 14.86 mM.[1]
Q3: How should I prepare a working solution of this compound in an aqueous buffer to avoid precipitation?
A3: To prepare an aqueous working solution, you should dilute your DMSO stock solution into your experimental buffer. To minimize precipitation, ensure the final DMSO concentration is low (e.g., <0.5%), add the stock solution to the buffer with vigorous mixing, and consider performing serial dilutions. For particularly difficult situations, using a solubilizing agent like SBE-β-cyclodextrin may be beneficial.[1]
Q4: How should I store my this compound stock solution?
A4: Your DMSO stock solution should be stored at -20°C. It is best practice to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.
Q5: What are the IC50 values for this compound?
A5: this compound is a selective inhibitor of the ANO1 channel with a reported IC50 of 2.56 μM for ANO1 and 15.43 μM for ANO2.[2]
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| Solubility | ≥ 5 mg/mL (14.86 mM) | DMSO | [1] |
| IC50 (ANO1) | 2.56 μM | Cellular assays | [2] |
| IC50 (ANO2) | 15.43 μM | Cellular assays | [2] |
| Storage (Stock Solution) | -20°C | In DMSO | General Lab Practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM). c. Vortex or sonicate the solution until the this compound is completely dissolved. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller, single-use volumes in appropriate tubes. f. Store the aliquots at -20°C.
Protocol 2: Preparation of Aqueous Working Solution
-
Materials: this compound DMSO stock solution, desired aqueous experimental buffer (e.g., PBS, cell culture medium).
-
Procedure: a. Thaw an aliquot of the this compound DMSO stock solution and bring it to room temperature. b. Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration remains low (ideally <0.5%). c. Add the calculated volume of the DMSO stock solution directly to your experimental buffer while vortexing or stirring to ensure rapid and thorough mixing. d. Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide. e. Use the freshly prepared working solution in your experiment immediately. Do not store aqueous solutions of this compound for extended periods.
Signaling Pathway Diagram
Anoctamin-1 (ANO1) is a calcium-activated chloride channel that plays a role in various cellular processes, including cell proliferation and migration, particularly in cancer. Its activation is linked to downstream signaling pathways such as the EGFR/MAPK pathway.
References
Validation & Comparative
A Head-to-Head Battle: Ano1-IN-1 versus T16Ainh-A01 in Curbing Cancer Cell Proliferation
For researchers, scientists, and drug development professionals, the quest for effective and specific inhibitors of oncogenic pathways is paramount. Anoctamin-1 (ANO1), a calcium-activated chloride channel, has emerged as a significant player in the proliferation and survival of various cancer cells. This guide provides an objective comparison of two prominent ANO1 inhibitors, Ano1-IN-1 (also known as CaCCinh-A01) and T16Ainh-A01, focusing on their efficacy in inhibiting cancer cell proliferation, supported by experimental data and detailed protocols.
Dueling Mechanisms: A Tale of Two Inhibitors
The fundamental difference between this compound and T16Ainh-A01 lies in their mechanism of action. While both compounds inhibit the ion channel function of ANO1, their impact on the ANO1 protein itself diverges significantly, leading to distinct downstream effects on cancer cell viability.
T16Ainh-A01 acts primarily as a direct blocker of the ANO1 chloride channel.[1] Its inhibitory effect is largely confined to the channel's function, with minimal to no impact on the overall protein expression levels of ANO1.[2][3]
In stark contrast, This compound exhibits a dual mechanism of action. It not only inhibits the channel's activity but also promotes the degradation of the ANO1 protein itself.[2][3] This is achieved by facilitating the endoplasmic reticulum-associated, proteasomal turnover of ANO1.[3] This two-pronged attack results in a more sustained and potent suppression of ANO1-mediated signaling pathways.
The Proliferation Showdown: Quantitative Evidence
Experimental data from multiple studies consistently demonstrates the superior anti-proliferative activity of this compound compared to T16Ainh-A01 across various cancer cell lines.
| Inhibitor | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| This compound | PC-3 (Prostate) | CCK-8 | Cell Viability | Dose-dependent decrease | [2] |
| HCT116 (Colon) | CCK-8 | Cell Viability | Dose-dependent decrease | [2] | |
| HT-29 (Colon) | CCK-8 | Cell Viability | Dose-dependent decrease | [2] | |
| Te11 (HNSCC) | Cell Viability | IC50 | ~2.5 µM | [3] | |
| FaDu (HNSCC) | Cell Viability | IC50 | ~3 µM | [3] | |
| T16Ainh-A01 | PC-3 (Prostate) | CCK-8 | Cell Viability | Little inhibitory effect at 30 µM | [2] |
| HCT116 (Colon) | CCK-8 | Cell Viability | Little inhibitory effect at 30 µM | [2] | |
| HT-29 (Colon) | CCK-8 | Cell Viability | Little inhibitory effect at 30 µM | [2] | |
| Te11 (HNSCC) | Cell Viability | Proliferation | No significant effect | [3] | |
| FaDu (HNSCC) | Cell Viability | Proliferation | No significant effect | [3] |
As the data indicates, this compound consistently demonstrates a significant, dose-dependent reduction in the viability of various cancer cell lines. Conversely, T16Ainh-A01 shows minimal to no effect on cell proliferation, even at high concentrations.[2] This stark difference is directly attributable to this compound's ability to induce the degradation of the ANO1 protein.[3]
Unveiling the Molecular Machinery: Signaling Pathways and Experimental Workflows
The differential effects of this compound and T16Ainh-A01 on cancer cell proliferation can be understood by examining the signaling pathways regulated by ANO1 and the experimental workflows used to assess these inhibitors.
ANO1 Signaling Pathway and Inhibition
// Connections Ca2 -> ANO1 [label="Activates"]; EGFR -> PLC -> IP3 -> ER -> Ca2 [label="Signal\nCascade"]; ANO1 -> EGFR [label="Activates"]; EGFR -> Ras -> Raf -> MEK -> ERK -> Proliferation; EGFR -> PI3K -> AKT -> Proliferation;
T16Ainh_A01 -> ANO1 [label="Inhibits Channel\nFunction", style=dashed, color="#EA4335"]; Ano1_IN_1 -> ANO1 [label="Inhibits Channel\nFunction", style=dashed, color="#EA4335"]; Ano1_IN_1 -> ANO1 [label="Promotes\nDegradation", style=bold, color="#EA4335"]; ANO1 -> Proteasome [style=invis]; Proteasome -> ANO1 [label="Degrades", style=dotted, color="#EA4335", dir=back];
{rank=same; Ano1_IN_1; T16Ainh_A01} } .dot Figure 1. ANO1 signaling pathway and points of inhibition.
Experimental Workflow: Assessing Inhibitor Efficacy
// Connections start -> treatment; treatment -> viability; treatment -> western; viability -> viability_analysis; western -> western_analysis; viability_analysis -> conclusion; western_analysis -> conclusion; } .dot Figure 2. General workflow for comparing inhibitor effects.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study comparing the effects of this compound and T16Ainh-A01 on the viability of PC-3, HCT116, and HT-29 cells.[2]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells per well and culture for 24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or T16Ainh-A01 (e.g., 0, 1, 3, 10, 30 µM) for 72 hours. A vehicle control (DMSO) should be included.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for ANO1 Protein Degradation
This protocol is a general guide for assessing the effect of inhibitors on ANO1 protein levels, based on standard western blotting procedures.[3]
-
Cell Lysis: After treating cells with this compound or T16Ainh-A01 for the desired time (e.g., 72 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ANO1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of ANO1 protein.
Conclusion
The comparative analysis of this compound and T16Ainh-A01 reveals a clear distinction in their anti-proliferative efficacy against cancer cells. The dual-action mechanism of this compound, which involves both channel inhibition and protein degradation, translates into a significantly more potent reduction in cancer cell viability compared to the channel-blocking action of T16Ainh-A01. For researchers and drug developers targeting the ANO1 pathway, this evidence strongly suggests that strategies aimed at promoting ANO1 protein degradation may offer a more effective therapeutic approach. The experimental protocols provided herein offer a robust framework for further investigation and validation of novel ANO1-targeting compounds.
References
- 1. The Ca2+-activated Cl− channel, ANO1 (TMEM16A), is a double-edged sword in cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Ano1 Inhibitors with EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has revolutionized cancer treatment, with Epidermal Growth Factor Receptor (EGFR) inhibitors standing as a cornerstone in various malignancies. However, intrinsic and acquired resistance remains a significant clinical challenge. Recent evidence points towards a crucial interplay between EGFR and Anoctamin-1 (ANO1), a calcium-activated chloride channel, suggesting that dual targeting of these proteins could be a promising strategy to enhance therapeutic efficacy and overcome resistance. This guide provides a comprehensive comparison of Ano1-EGFR combination therapy with EGFR inhibitor monotherapy, supported by experimental data, detailed protocols, and pathway visualizations.
The Rationale for Co-Targeting Ano1 and EGFR
Anoctamin-1 (ANO1), also known as TMEM16A, is overexpressed in several cancers, including head and neck squamous cell carcinoma (HNSCC), breast, and lung cancer.[1] Mechanistic studies have revealed a bidirectional, mutually reinforcing relationship between ANO1 and EGFR. ANO1 and EGFR form a functional complex where ANO1 stabilizes EGFR protein levels, while EGFR signaling, in turn, elevates ANO1 protein expression.[2][3] This positive feedback loop promotes cancer cell proliferation and survival by activating key downstream signaling pathways such as PI3K/AKT, MAPK/ERK, and CAMKII.[4][5]
Inhibition of ANO1 has been shown to decrease EGFR phosphorylation and its downstream signaling, suggesting that co-inhibition of both targets could lead to a more potent anti-cancer effect.[6] Furthermore, high ANO1 expression has been correlated with increased sensitivity to EGFR inhibitors, positioning ANO1 as a potential predictive biomarker for EGFR-targeted therapies.[2][5]
Comparative Efficacy: Combination Therapy vs. Monotherapy
Experimental data consistently demonstrates the superior efficacy of combining an ANO1 inhibitor (e.g., Ano1-IN-1, often referred to by its research name CaCCinh-A01) with an EGFR inhibitor (e.g., Gefitinib) compared to either agent alone.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of ANO1 Expression on Sensitivity to the EGFR Inhibitor Gefitinib in HNSCC Cell Lines.
| Cell Line | Relative ANO1 mRNA Levels | Gefitinib IC50 (µM) |
| High ANO1 Expressers | ||
| Te11 | High | < 1 |
| SCC25 | High | < 1 |
| BHY | High | < 1 |
| Te14 | High | < 1 |
| Te15 | High | < 1 |
| Low ANO1 Expressers | ||
| KYSE30 | Intermediate | ~15 |
| Te1 | Low | > 30 |
| KYSE140 | Low | > 30 |
| KYSE150 | Low | > 30 |
| KYSE70 | Low | > 30 |
| Data compiled from studies on HNSCC cell lines demonstrating a significant correlation between high ANO1 expression and increased sensitivity to Gefitinib.[5] |
Table 2: Comparative Effects of ANO1 and EGFR Inhibition on Cancer Cell Viability.
| Treatment Group | Cancer Type | Effect on Cell Viability/Proliferation |
| EGFR Inhibitor (Gefitinib) alone | HNSCC | Concentration-dependent inhibition |
| ANO1 Knockdown (shRNA) | HNSCC | Significant decrease in cell viability |
| ANO1 Knockdown + Gefitinib | HNSCC | Additive reduction in cell viability, especially at low Gefitinib concentrations |
| ANO1 Inhibitor (CaCCinh-A01) alone | Breast Cancer | Decreased cell viability |
| EGFR Inhibitor (AEE788) alone | Breast Cancer (ANO1-overexpressing) | Partial reversal of ANO1-promoted viability |
| CAMKII Inhibitor (KN93) alone | Breast Cancer (ANO1-overexpressing) | Partial reversal of ANO1-promoted viability |
| AEE788 + KN93 | Breast Cancer (ANO1-overexpressing) | Complete abrogation of ANO1-promoted cell viability |
| This table summarizes the qualitative and semi-quantitative outcomes of combining ANO1 and EGFR pathway inhibition in HNSCC and breast cancer models.[2][7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental designs, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the comparison of Ano1-EGFR combination therapy.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., Te11, HCC1954) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound, an EGFR inhibitor (e.g., Gefitinib), and their combination in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (e.g., DMSO) as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 values for each treatment.
Western Blotting for Phosphorylated EGFR (p-EGFR)
This technique is used to detect and quantify the activation state of EGFR.
-
Cell Lysis: After treatment with inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or total EGFR to determine the relative levels of p-EGFR.
Co-Immunoprecipitation (Co-IP) for ANO1-EGFR Interaction
Co-IP is used to demonstrate the physical interaction between ANO1 and EGFR in a complex.
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody against one of the target proteins (e.g., anti-ANO1) and incubate overnight at 4°C with gentle rotation. Use a non-specific IgG as a negative control.[5]
-
Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (e.g., anti-EGFR) to confirm its presence in the immunoprecipitated complex.[5]
Conclusion and Future Directions
The combination of ANO1 and EGFR inhibitors represents a compelling therapeutic strategy that has demonstrated synergistic or additive anti-cancer effects in preclinical models of HNSCC and breast cancer. The strong mechanistic link, where ANO1 and EGFR mutually stabilize each other and drive oncogenic signaling, provides a solid rationale for this dual-inhibition approach. The potential for ANO1 expression to serve as a predictive biomarker for EGFR inhibitor sensitivity further enhances the clinical relevance of this combination.
Future research should focus on validating these findings in in vivo models and ultimately in clinical trials. The development of more specific and potent ANO1 inhibitors will also be crucial for translating this promising combination therapy into clinical practice. For drug development professionals, these findings highlight a novel avenue for overcoming EGFR inhibitor resistance and improving patient outcomes in a variety of cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FI [thermofisher.com]
- 5. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ANO1 Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental evaluation of key inhibitors targeting the ANO1 chloride channel.
Anoctamin 1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that has emerged as a significant therapeutic target in a variety of diseases, most notably in cancer.[1][2] Its overexpression is linked to tumor growth, metastasis, and poor prognosis in several cancers, including those of the head and neck, breast, and lung.[3] Consequently, the development of potent and selective ANO1 inhibitors is an area of intense research. This guide provides a comparative analysis of different ANO1 inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and an overview of the signaling pathways they modulate.
Performance Comparison of ANO1 Inhibitors
The efficacy of ANO1 inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to block 50% of ANO1 activity. The following table summarizes the IC50 values for several commonly studied ANO1 inhibitors. It is important to note that these values can vary depending on the experimental system and conditions.
| Inhibitor | Chemical Class | IC50 (ANO1) | Cell-Based IC50 (Proliferation) | Key Characteristics | Reference |
| T16Ainh-A01 | Aminophenylthiazole | ~1 µM | Variable | Voltage-independent block.[2][4] Poorly inhibits total CaCC current in some epithelial cells.[4] | [2][4] |
| CaCCinh-A01 | Aminothiophene | ~2.1 - 10 µM | 3.1 - 8.5 µM (ANO1-amplified cancer cells) | Fully inhibits CaCC current in human bronchial and intestinal cells.[4] Can induce ANO1 degradation. | [4] |
| Ani9 | Acetamide Hydrazone | ~77 nM | Not widely reported | Highly potent and selective for ANO1 over ANO2.[1][5][6] Does not affect intracellular calcium signaling.[1][5] | [1][5][6] |
| Niclosamide | Salicylanilide | Not directly reported for channel inhibition | Varies by cell line | Repurposed antihelminthic drug. Inhibits multiple signaling pathways including Wnt/β-catenin, mTOR, and STAT3.[7][8][9][10] | [7][8][9][10] |
| Diethylstilbestrol (DES) | Stilbenoid | Not directly reported for channel inhibition | Reduces viability of NSCLC cells | Reduces ANO1 protein levels and inhibits EGFR and ERK1/2 phosphorylation.[11][12][13] | [11][12][13] |
| Resveratrol (cis-isomer) | Stilbenoid | 10.6 µM | Reduces viability of prostate cancer cells | Downregulates ANO1 mRNA and protein expression.[14] | [14] |
| Resveratrol (trans-isomer) | Stilbenoid | 102 µM | Reduces viability of prostate cancer cells | Less potent than the cis-isomer in inhibiting ANO1 activity and expression.[14] | [14] |
Mechanisms of Action and Signaling Pathways
ANO1 inhibitors exert their effects not only by blocking the chloride channel activity but also by modulating downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[3] The primary signaling cascades affected by ANO1 activity include the EGFR/MAPK/ERK and PI3K/AKT pathways.
The following diagram illustrates the central role of ANO1 in activating these key oncogenic signaling pathways.
Caption: ANO1-mediated activation of oncogenic signaling pathways.
Key Experimental Protocols
Objective comparison of ANO1 inhibitors relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used in their evaluation.
YFP-Based Halide Influx Assay for High-Throughput Screening
This cell-based fluorescence assay is commonly used for high-throughput screening of ANO1 inhibitors.[15][16][17] It measures the influx of iodide, which quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP) mutant.
Caption: Workflow for the YFP-based halide influx assay.
Protocol:
-
Cell Seeding: Seed Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP variant (e.g., YFP-F46L/H148Q/I152L) into 96-well microplates.[14][18]
-
Cell Culture: Culture the cells until they reach approximately 90% confluency.
-
Compound Addition: Wash each well with Phosphate Buffered Saline (PBS). Add the test compounds at desired concentrations and incubate for 10 minutes at 37°C.[19]
-
Fluorescence Measurement: Place the 96-well plate in a microplate reader. Measure the baseline YFP fluorescence for a short period (e.g., 1-2 seconds).[14][18]
-
ANO1 Activation and Quenching: Inject an iodide-containing solution with an agonist that increases intracellular calcium (e.g., 100 µM ATP) to activate ANO1.[14][18]
-
Data Acquisition: Continuously record the YFP fluorescence for a set duration to monitor the quenching caused by iodide influx.
-
Data Analysis: The initial rate of fluorescence decrease is proportional to the ANO1 channel activity. Calculate the percentage of inhibition by comparing the rates in the presence and absence of the inhibitor.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the ion channel activity of ANO1 and characterizing the mechanism of inhibition.[20][21][22][23]
Protocol:
-
Cell Preparation: Use cells overexpressing ANO1 (e.g., HEK293T cells transiently transfected with an ANO1-expressing plasmid).
-
Pipette and Solutions: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution. The internal solution should contain a defined free calcium concentration to activate ANO1. The external bath solution should be a physiological saline solution.
-
Gigaohm Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell interior.
-
Data Recording: In voltage-clamp mode, apply a series of voltage steps or ramps to elicit ANO1 currents. Record the currents before and after the application of the ANO1 inhibitor to the bath solution.
-
Data Analysis: Measure the current amplitude at a specific voltage to determine the extent of inhibition by the compound.
Cell Viability Assay (e.g., CCK-8 or MTT)
These colorimetric assays are used to assess the effect of ANO1 inhibitors on cancer cell proliferation and viability.[24][25][26][27][28]
Protocol:
-
Cell Seeding: Seed cancer cells known to express high levels of ANO1 (e.g., PC-3, HCT116) in a 96-well plate at a density of approximately 5,000 cells per well.[24]
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the ANO1 inhibitor.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[24][27]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Western Blot Analysis
Western blotting is used to determine the effect of ANO1 inhibitors on the protein expression levels of ANO1 itself and key proteins in downstream signaling pathways (e.g., p-EGFR, p-ERK, p-AKT).[29][30][31][32]
Protocol:
-
Cell Lysis: Treat cells with the ANO1 inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[31]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[30]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[30]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., ANO1, p-EGFR, total EGFR, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The landscape of ANO1 inhibitors is rapidly evolving, with compounds of varying potency, selectivity, and mechanisms of action. This guide provides a framework for researchers to compare these inhibitors based on quantitative data and to employ standardized experimental protocols for their evaluation. The choice of an appropriate inhibitor will depend on the specific research question, whether it is to probe the physiological function of ANO1 or to develop a therapeutic agent for diseases such as cancer. Future research will likely focus on the development of more potent and selective inhibitors, as well as on elucidating the complex interplay between ANO1 and various cellular signaling pathways.
References
- 1. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 6. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 10. Niclosamide inhibits ovarian carcinoma growth by interrupting cellular bioenergetics [jcancer.org]
- 11. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 12. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of ANO1 by luteolin and its cytotoxicity in human prostate cancer PC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. docs.axolbio.com [docs.axolbio.com]
- 22. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 23. Patch Clamp Protocol [labome.com]
- 24. apexbt.com [apexbt.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 28. ptglab.com [ptglab.com]
- 29. Western Blot Protocol [protocols.io]
- 30. Inhibition of ANO1/TMEM16A induces apoptosis in human prostate carcinoma cells by activating TNF-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bio-rad.com [bio-rad.com]
- 32. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unlocking Synergistic Potential: Ano1 Inhibitors in Combination Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for more effective cancer treatments is a continuous endeavor. A promising strategy that has garnered significant attention is the combination of targeted therapies with conventional chemotherapy. This guide provides a comprehensive comparison of the synergistic effects observed when Ano1 inhibitors, specifically Ano1-IN-1 and other related compounds, are combined with standard chemotherapy drugs. The data presented herein, supported by detailed experimental protocols, aims to illuminate the potential of this combination approach in enhancing anti-cancer efficacy.
The calcium-activated chloride channel Anoctamin-1 (Ano1), also known as TMEM16A, has emerged as a key player in cancer progression. Its overexpression is linked to poor prognosis in several cancers, including head and neck squamous cell carcinoma (HNSCC), lung cancer, breast cancer, and prostate cancer. Ano1 is implicated in driving tumor cell proliferation, survival, and resistance to conventional therapies. Therefore, inhibiting Ano1 presents a rational therapeutic strategy, and its combination with chemotherapy could potentially overcome drug resistance and improve patient outcomes.
Quantitative Analysis of Synergistic Effects
The synergy between Ano1 inhibitors and chemotherapy agents is quantitatively assessed using the Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction. The half-maximal inhibitory concentration (IC50) is also a critical parameter, representing the drug concentration required to inhibit 50% of cancer cell growth. A reduction in the IC50 of a chemotherapy drug when combined with an Ano1 inhibitor signifies enhanced potency.
Synergistic Effects of Ano1 Inhibition with Cisplatin in Head and Neck Squamous Cell Carcinoma (HNSCC)
Studies have demonstrated that inhibiting the p90 ribosomal s6 kinase (p90RSK), a downstream effector of Ano1 signaling, can sensitize HNSCC cells with high Ano1 expression to cisplatin.
| Cell Line | Treatment | IC50 (Cisplatin) | Combination Index (CI) |
| UM-SCC-17B | Cisplatin alone | ~10 µM | - |
| BI-D1870 (p90RSK inhibitor) alone | ~5 µM | - | |
| Cisplatin + BI-D1870 | Lowered IC50 | < 1.0 (Synergistic) |
Note: Data is extrapolated from a study investigating the synergy between a p90RSK inhibitor and cisplatin in HNSCC cells with high Ano1 expression.
Underlying Mechanisms of Synergy: The Signaling Pathways
The synergistic effect of Ano1 inhibitors with chemotherapy is rooted in the intricate network of cellular signaling pathways. Ano1 is known to modulate the activity of key oncogenic pathways, including the Epidermal Growth Factor Receptor (EGFR) and downstream Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.
By inhibiting Ano1, the pro-survival signals mediated by these pathways are dampened, rendering cancer cells more susceptible to the DNA-damaging effects of chemotherapy drugs like cisplatin. This dual-pronged attack on cancer cells—simultaneously blocking survival pathways and inducing cellular damage—is the cornerstone of the observed synergistic anti-tumor activity.
Caption: Signaling pathway illustrating the synergistic action of Ano1 inhibitors and chemotherapy.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used to evaluate the synergistic effects of Ano1 inhibitors and chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the drug combinations on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of the Ano1 inhibitor, the chemotherapy drug, and their combination for 48-72 hours.
-
MTT Incubation: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values for each treatment.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) following drug treatment.
-
Cell Treatment: Treat cancer cells with the Ano1 inhibitor, chemotherapy drug, or their combination for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression and activation of proteins in the signaling pathways affected by the drug combination.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, p-Akt, p-ERK, Cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for in vitro evaluation of synergistic effects.
Conclusion and Future Directions
The presented data and methodologies strongly suggest that the combination of Ano1 inhibitors with conventional chemotherapy holds significant promise as a novel therapeutic strategy for various cancers. The synergistic interactions observed can potentially lead to lower required doses of cytotoxic drugs, thereby reducing treatment-related toxicity while enhancing anti-tumor efficacy.
Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination approach. Future studies should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this therapy and to optimize dosing schedules for maximal synergistic effects. The continued exploration of Ano1-targeted combination therapies will undoubtedly contribute to the advancement of personalized cancer medicine.
Unveiling the Cellular Impact of ANO1 Blockade: A Comparative Analysis of Ano1-IN-1 and Other ANO1 Inhibitors
A detailed comparison of the efficacy and cellular effects of Ano1-IN-1 and other prominent Anoctamin-1 (ANO1) inhibitors across multiple cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of supporting experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
The Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that has emerged as a significant therapeutic target in various cancers due to its role in tumor proliferation, migration, and invasion.[1][2][3] Its overexpression is correlated with poor prognosis in several cancers, including head and neck, breast, and lung cancer.[3][4] This guide provides a comparative analysis of the activity of a specific inhibitor, this compound, alongside other known ANO1 inhibitors, offering a data-driven perspective on their performance in different cellular contexts.
Comparative Efficacy of ANO1 Inhibitors
The therapeutic potential of targeting ANO1 has led to the development of several small molecule inhibitors. Their effectiveness, however, can be cell-type dependent.[1] This section summarizes the inhibitory activities of this compound and other key inhibitors across various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Effect | IC50 (µM) | Reference |
| This compound | - | - | Data not readily available in public sources | - | - |
| CaCCinh-A01 | PC-3 | Prostate Cancer | Reduced cell viability | Dose-dependent | [1] |
| HCT116 | Colon Cancer | Reduced cell viability | Dose-dependent | [1] | |
| HT-29 | Colon Cancer | Reduced cell viability | Dose-dependent | [1] | |
| Te11 | Head and Neck Squamous Cell Carcinoma | Decreased colony formation and cell viability | - | [5] | |
| FaDu | Esophageal Squamous Cell Carcinoma | Decreased colony formation and cell viability | - | [5] | |
| T16Ainh-A01 | PC-3 | Prostate Cancer | Little inhibitory effect on cell viability | > 30 | [1] |
| HCT116 | Colon Cancer | Little inhibitory effect on cell viability | > 30 | [1] | |
| HT-29 | Colon Cancer | Little inhibitory effect on cell viability | > 30 | [1] | |
| Ani9 | - | - | Potent and selective inhibitor | < 3 | [6] |
| Idebenone | FRT (ANO1-expressing) | - | Inhibition of ANO1 chloride currents | 9.2 | [7] |
| PC-3 | Prostate Cancer | Inhibited cell proliferation and induced apoptosis | - | [7] | |
| CFPAC-1 | Pancreatic Cancer | Inhibited cell proliferation and induced apoptosis | - | [7] |
Note: The table highlights the cell-type specific effects of different ANO1 inhibitors. While CaCCinh-A01 shows broad activity in reducing cell viability, T16Ainh-A01 appears less effective in the same cell lines.[1] Ani9 is noted for its high potency.[6] Idebenone also demonstrates inhibitory effects on cell proliferation and induces apoptosis in specific cancer cell lines.[7]
The ANO1 Signaling Network: Avenues for Therapeutic Intervention
ANO1 is implicated in several signaling pathways that are crucial for cancer progression. Understanding these pathways is key to elucidating the mechanism of action of ANO1 inhibitors and identifying potential combination therapies. ANO1 can activate multiple signaling cascades, including the EGFR-MAPK, Ras-Raf-MEK-ERK1/2, and TGF-β pathways, to promote tumor cell growth, proliferation, migration, and invasion.[2][3]
Figure 1. The ANO1 signaling pathway, illustrating its interaction with key oncogenic pathways like EGFR/MAPK and PI3K/AKT to drive cancer cell proliferation, migration, and invasion.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies are crucial. The following are standard protocols for assessing the activity of ANO1 inhibitors.
Cell Viability Assay (CCK8 Assay)
This assay is used to measure the effect of ANO1 inhibitors on cell proliferation.
-
Cell Seeding: Plate cells (e.g., PC-3, HCT116, HT-29) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the ANO1 inhibitor (e.g., CaCCinh-A01, T16Ainh-A01) for a specified period, typically 72 hours.[1]
-
CCK8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Iodide Efflux Assay for ANO1 Channel Activity
This cell-based assay is used for high-throughput screening of ANO1 inhibitors.
-
Cell Line: Use a stable cell line co-expressing human ANO1 and an iodide-sensing fluorescent protein (e.g., YFP-F46L/H148Q/I152L) in Fischer rat thyroid (FRT) cells.[7]
-
Compound Incubation: Pre-incubate the cells with the test compounds.[7]
-
Signal Stimulation: Add a solution containing iodide and an agonist (e.g., ATP) to increase intracellular calcium.[7]
-
Fluorescence Measurement: Measure the rate of YFP fluorescence quenching as iodide enters the cell through the ANO1 channel.
-
Data Analysis: A decrease in the rate of fluorescence quenching indicates inhibition of ANO1 channel activity.
Figure 2. A generalized experimental workflow for the cross-validation of ANO1 inhibitor activity in multiple cell lines, from cell culture to data analysis.
Conclusion
The cross-validation of this compound and other ANO1 inhibitors across multiple cell lines reveals a complex, cell-type dependent landscape of activity. While some inhibitors like CaCCinh-A01 demonstrate broad-spectrum effects on cell viability, others exhibit more nuanced or limited efficacy. The intricate involvement of ANO1 in key cancer signaling pathways underscores its potential as a therapeutic target. The provided experimental protocols offer a standardized framework for future comparative studies, which are essential for the continued development of potent and selective ANO1-targeting therapies. Further research is necessary to fully elucidate the therapeutic window and potential resistance mechanisms associated with these inhibitors.
References
- 1. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 3. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 4. The Ca2+-activated Cl− channel, ANO1 (TMEM16A), is a double-edged sword in cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 7. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]
Validating the Specificity of Ano1 Inhibitors: A Comparison Guide Utilizing Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a pharmacological inhibitor is a critical step in preclinical research. This guide provides a comparative overview of validating the specificity of inhibitors targeting Anoctamin-1 (ANO1), a calcium-activated chloride channel implicated in various cancers and other diseases. The use of knockout models as a gold-standard validation tool is highlighted, with a focus on experimental design and data interpretation.
This guide will delve into the signaling pathways influenced by ANO1, compare the efficacy of various ANO1 inhibitors, and provide detailed protocols for utilizing knockout models to confirm inhibitor specificity. As "Ano1-IN-1" is not a widely recognized inhibitor in scientific literature, this guide will focus on well-characterized ANO1 inhibitors such as Ani9, T16Ainh-A01, and CaCCinh-A01 to illustrate the validation process.
The Central Role of ANO1 in Cellular Signaling
Anoctamin-1 (ANO1), also known as TMEM16A, is a crucial component of cellular signaling, influencing multiple pathways involved in cell proliferation, migration, and survival.[1] Its dysregulation has been linked to the progression of various cancers, including those of the head and neck, breast, and lung.[1] ANO1's pro-tumorigenic effects are often mediated through its interaction with and modulation of key signaling cascades:
-
EGFR Signaling: ANO1 can form a functional complex with the Epidermal Growth Factor Receptor (EGFR), leading to its phosphorylation and subsequent activation of downstream pathways.[1][2] This interaction can enhance cancer cell proliferation and survival.[1][2]
-
MAPK/ERK Pathway: Activation of ANO1 has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, a critical regulator of cell growth and division.[3][4][5]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade, a key pathway in promoting cell survival and inhibiting apoptosis, can be activated by ANO1.[1][3][5]
-
CAMKII Signaling: ANO1 can also influence Calcium/calmodulin-dependent protein kinase II (CAMKII) signaling, which is involved in various cellular processes, including proliferation.[6]
The intricate involvement of ANO1 in these critical cancer-related pathways underscores the importance of developing specific inhibitors for therapeutic intervention.
Comparison of ANO1 Inhibitors
Several small molecule inhibitors targeting ANO1 have been developed. Their potency and specificity are key determinants of their utility as research tools and potential therapeutics. The following table summarizes the half-maximal inhibitory concentration (IC50) values for some commonly studied ANO1 inhibitors.
| Inhibitor | Target | IC50 | Cell Line / System | Reference |
| Ani9 | ANO1 | ~77 nM | FRT cells expressing human ANO1 | [7] |
| T16Ainh-A01 | ANO1 | ~1 µM | FRT cells expressing human ANO1 | [8] |
| CaCCinh-A01 | ANO1 | ~8 µM | MCF10A-ANO1 wild-type cells | [9] |
| MONNA | ANO1 | ~1.95 µM | FRT cells expressing human ANO1 | [7] |
Note: IC50 values can vary between studies due to different experimental conditions and cell types used.
The Gold Standard: Validating Inhibitor Specificity with Knockout Models
The most definitive method to validate the on-target activity of an inhibitor is to compare its effects in wild-type cells versus cells where the target protein has been genetically removed (knockout). If an inhibitor is specific for ANO1, its biological effects should be significantly diminished or absent in ANO1 knockout cells.
Below is a diagram illustrating the logical workflow for validating the specificity of an ANO1 inhibitor using a knockout model.
ANO1 Signaling Pathway and Inhibitor Action
The following diagram illustrates the central role of ANO1 in activating downstream pro-tumorigenic signaling pathways and how an ANO1 inhibitor can block these effects.
Experimental Protocols
Generation of ANO1 Knockout Cell Lines using CRISPR/Cas9
-
gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the ANO1 gene. Clone the gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA plasmids into the desired cancer cell line.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting or limiting dilution to isolate individual cell clones.
-
Screening and Validation:
-
Genomic DNA PCR and Sequencing: Screen individual clones by PCR amplifying the targeted region of the ANO1 gene, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blotting: Confirm the absence of ANO1 protein expression in knockout clones by Western blot analysis using a validated ANO1 antibody.
-
Cell Viability Assay
-
Cell Seeding: Seed an equal number of wild-type and validated ANO1 knockout cells into 96-well plates.
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of the ANO1 inhibitor and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Measurement: Assess cell viability using a commercially available assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot the dose-response curves and calculate the IC50 values for the inhibitor in both wild-type and knockout cell lines. A significant rightward shift or complete loss of efficacy in the knockout cells indicates on-target specificity.
Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Treat wild-type and ANO1 knockout cells with the ANO1 inhibitor at a concentration near its IC50 for a specified time (e.g., 1-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against total and phosphorylated forms of key downstream signaling proteins (e.g., EGFR, ERK, Akt).
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the signaling proteins in both cell lines.
By employing these rigorous experimental approaches, researchers can confidently validate the specificity of ANO1 inhibitors, paving the way for their reliable use in further preclinical studies and potential therapeutic development.
References
- 1. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 2. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 4. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of CaMKIIβ Inhibits ANO1-Mediated Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 9. Molecular mechanisms of activation and regulation of ANO1-Encoded Ca2+-Activated Cl- channels - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ano1-IN-1 and its Analogs in Preclinical Research
A comprehensive guide for researchers and drug development professionals on the differential effects of Ano1-IN-1 and its analogs, supported by experimental data and detailed protocols.
The calcium-activated chloride channel Anoctamin-1 (ANO1), also known as TMEM16A, has emerged as a significant therapeutic target in a variety of diseases, including cancer, due to its role in cell proliferation, migration, and signaling. This guide provides a comparative assessment of the inhibitor this compound and its analogs, offering a valuable resource for researchers in the field.
Performance Comparison of Ano1 Inhibitors
The inhibitory potency and selectivity of various small molecules targeting ANO1 have been evaluated in numerous studies. While a comprehensive dataset for a full series of "this compound" analogs is not publicly available, this guide presents a comparison of representative ANO1 inhibitors, including the designated this compound and its analog Ano1-IN-2, alongside other well-characterized inhibitors such as Ani9 and its derivatives.
| Compound | Target | IC50 (µM) | Cell-Based Assay | Reference |
| This compound | ANO1 | 2.56 | Glioblastoma cell proliferation | |
| ANO2 | 15.43 | |||
| Ano1-IN-2 | ANO1 | 1.75 | Glioblastoma cell proliferation | |
| ANO2 | 7.43 | |||
| Ani9 | ANO1 | 0.077 | Apical membrane current in FRT-ANO1 cells | |
| Ani9 analog (5f) | ANO1 | 0.022 | Not specified | |
| ANO2 | >25 | |||
| CaCCinh-A01 | ANO1 | Not specified | Reduces viability of various cancer cell lines | |
| T16Ainh-A01 | ANO1 | ~1 | Weak effect on viability of various cancer cell lines |
Key Observations:
-
Potency: The Ani9 series of compounds, particularly analog 5f, demonstrates significantly higher potency against ANO1, with IC50 values in the nanomolar range, compared to the micromolar potency of this compound and Ano1-IN-2.
-
Selectivity: this compound and Ano1-IN-2 show a degree of selectivity for ANO1 over the closely related ANO2. The Ani9 analog 5f exhibits excellent selectivity, being over 1000-fold more selective for ANO1 than ANO2.
-
Differential Effects on Cell Viability: Notably, some ANO1 inhibitors like CaCCinh-A01 reduce cancer cell viability, an effect linked to the degradation of the ANO1 protein, whereas others like T16Ainh-A01 have a weaker effect on proliferation despite inhibiting channel activity. This suggests that the biological consequences of ANO1 inhibition can be multifaceted, involving both channel-dependent and -independent mechanisms.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols for key assays are provided below.
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to measure the ion channel activity of ANO1 in response to inhibitors.
Protocol:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing human ANO1 are cultured to 70-80% confluency.
-
Pipette Solution (Intracellular): Contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2 with CsOH. Free Ca2+ concentration is adjusted to the desired level (e.g., 1 µM).
-
Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Recording:
-
A whole-cell configuration is established using a patch-clamp amplifier.
-
Cells are held at a holding potential of -60 mV.
-
Voltage steps or ramps are applied to elicit ANO1 currents. For example, a voltage ramp from -100 mV to +100 mV over 200 ms can be used.
-
The baseline current is recorded before the application of the inhibitor.
-
The inhibitor (e.g., this compound) is perfused into the bath solution at various concentrations.
-
The inhibition of the ANO1 current is measured as the percentage decrease from the baseline current.
-
The IC50 value is determined by fitting the concentration-response data to a Hill equation.
-
Cell Viability Assay (MTS/CCK-8)
This colorimetric assay is used to assess the effect of ANO1 inhibitors on cell proliferation.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., PC-3 for prostate cancer, U251 for glioblastoma) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the ANO1 inhibitor or vehicle (DMSO) as a control.
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Assay:
-
After the incubation period, 10-20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 (Cell Counting Kit-8) solution is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
-
Measurement: The absorbance is measured at a wavelength of 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value for cell proliferation can be calculated from the dose-response curve.
Transwell Migration and Invasion Assays
These assays are used to evaluate the effect of ANO1 inhibitors on the migratory and invasive capabilities of cancer cells.
Protocol:
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with a thin layer of Matrigel and allowed to solidify. For migration assays, the chamber is not coated.
-
Cell Seeding: Cancer cells are serum-starved for 24 hours. A suspension of 5 x 10^4 cells in serum-free medium containing the ANO1 inhibitor or vehicle is added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: The plate is incubated for 24-48 hours at 37°C.
-
Analysis:
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated/invaded cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet.
-
The number of stained cells is counted in several random fields under a microscope.
-
The results are expressed as the percentage of migrated/invaded cells relative to the vehicle-treated control.
-
Signaling Pathways and Mechanisms of Action
ANO1 is known to modulate several key signaling pathways implicated in cancer progression. Inhibition of ANO1 can lead to the downregulation of these pathways, thereby exerting anti-tumor effects.
ANO1-Modulated Signaling Pathways
// Nodes Ano1_IN_1 [label="this compound & Analogs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ANO1 [label="ANO1 (TMEM16A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Invasion [label="Cell Invasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ano1_IN_1 -> ANO1 [label="Inhibition", style=dashed, color="#EA4335"]; ANO1 -> EGFR [label="Activation"]; EGFR -> PI3K; PI3K -> Akt; Akt -> Proliferation; Akt -> Apoptosis [label="Inhibition", style=dashed, color="#EA4335"]; EGFR -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; ERK -> Migration; ERK -> Invasion; } dot Figure 1. ANO1 signaling pathways affected by inhibitors.
Inhibition of ANO1 by compounds like this compound can disrupt the activation of the Epidermal Growth Factor Receptor (EGFR). This, in turn, can lead to the downregulation of two major downstream signaling cascades: the PI3K/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. The PI3K/Akt pathway is crucial for cell survival and proliferation, and its inhibition can promote apoptosis. The MAPK/ERK pathway is a key regulator of cell proliferation, migration, and invasion. By attenuating these signaling cascades, ANO1 inhibitors can effectively suppress the malignant phenotype of cancer cells.
This guide provides a foundational understanding of the differential effects of this compound and its analogs, supported by experimental evidence and detailed methodologies. As research in this area continues to evolve, this information will be crucial for the rational design and development of novel and more effective ANO1-targeted therapies.
A Comparative Guide to the Combination of ANO1-IN-1 and Other Ion Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Ano1-IN-1, a selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel, in combination with other ion channel modulators. The focus is on synergistic interactions that enhance therapeutic effects, with supporting experimental data and detailed methodologies.
Introduction to ANO1 and Combination Therapy
Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel involved in a variety of physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability.[1][2] Its role in these functions has made it a promising target for therapeutic intervention in conditions such as hypertension, asthma, diarrhea, and certain cancers.[1] The use of ANO1 modulators in combination with other ion channel drugs presents a strategic approach to achieve synergistic effects, allowing for potentially lower doses and reduced side effects.
This guide explores two primary applications of this combination strategy:
-
Synergistic Relaxation of Smooth Muscle: The combination of ANO1 inhibitors with voltage-gated calcium channel (VGCC) blockers and β2-adrenergic receptor (β2AR) agonists for tocolysis (inhibition of uterine contractions).
-
Restoration of Epithelial Ion Transport: The potential combination of ANO1 potentiators with Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators for the treatment of cystic fibrosis.
While specific quantitative data for "this compound" in combination studies is limited in publicly available literature, this guide will draw comparisons from studies using other well-characterized ANO1 modulators, such as Benzbromarone and MONNA, which are expected to have similar mechanisms of action in these contexts.
Data Presentation: Quantitative Analysis of Drug Combinations
A quantitative assessment of synergy is crucial for evaluating the efficacy of drug combinations. The Chou-Talalay method is a widely accepted approach for this, utilizing the Combination Index (CI) to classify the interaction.[3][4][5]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated using dose-effect data from single and combined drug treatments.[4][5] While specific dose-response data for the combinations discussed below are not available in the cited literature to calculate precise CI values, the qualitative findings of synergy are well-documented. The tables below summarize the available quantitative data for the individual compounds and the nature of their interaction.
Table 1: Synergistic Relaxation of Human Uterine Smooth Muscle
This table summarizes the effects of ANO1 inhibitors in combination with a VGCC blocker (Nifedipine) and a β2AR agonist (Terbutaline) on oxytocin-induced contractions in human myometrial strips.[3][6]
| Drug/Combination | Target Ion Channel | IC50 (Individual) | Observed Combined Effect |
| Benzbromarone | ANO1 | ~39 µM (for Ca2+ flux)[7] | - |
| MONNA | ANO1 | ~48 µM (for Ca2+ flux)[7] | - |
| Nifedipine | L-type VGCC | ~1-10 nM (for contractions)[8][9] | - |
| Terbutaline | β2-Adrenergic Receptor | ~10-100 nM (for relaxation) | - |
| Benzbromarone + Nifedipine | ANO1 + L-type VGCC | Not Available | Synergistic Relaxation[3] |
| MONNA + Nifedipine | ANO1 + L-type VGCC | Not Available | Synergistic Relaxation[3] |
| Benzbromarone + Terbutaline | ANO1 + β2-Adrenergic Receptor | Not Available | Synergistic Relaxation[3] |
| MONNA + Terbutaline | ANO1 + β2-Adrenergic Receptor | Not Available | Synergistic Relaxation[3] |
Table 2: Potential for Synergistic Ion Transport in Cystic Fibrosis Airway Epithelium
This table outlines the potential for combining an ANO1 potentiator (ETX001) with a CFTR potentiator (Ivacaftor) to enhance chloride and fluid secretion in cystic fibrosis (CF) models.[10][11][12]
| Drug/Combination | Target Ion Channel | Relevant Effect (Individual) | Potential Combined Effect |
| ETX001 | ANO1 (TMEM16A) | Potentiates Ca2+-activated Cl- secretion | - |
| Ivacaftor (VX-770) | CFTR | Potentiates CFTR channel opening | - |
| ETX001 + Ivacaftor | ANO1 + CFTR | Not Available | Potentially Additive/Synergistic enhancement of Cl- and fluid secretion[10][12] |
Experimental Protocols
Isometric Tension Recording of Human Myometrial Strips
This protocol is used to assess the synergistic relaxation effects of ANO1 inhibitors and other tocolytics on uterine smooth muscle.[3][13]
Methodology:
-
Tissue Preparation: Myometrial biopsies are obtained from pregnant women undergoing elective cesarean section. Small strips (approx. 10 x 2 x 2 mm) are dissected.
-
Mounting: Each strip is mounted in an organ bath chamber containing Krebs' solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: The strips are placed under a passive tension of 2g and allowed to equilibrate for 60-90 minutes, during which spontaneous contractions typically develop. The Krebs' solution is changed every 15-20 minutes.
-
Induction of Contractions: To mimic labor, contractions are induced and stabilized with a continuous infusion of oxytocin (e.g., 0.5 nM).
-
Drug Application:
-
Single-Drug Dose-Response: Cumulative concentrations of the individual drugs (e.g., Benzbromarone, Nifedipine, Terbutaline) are added to establish their individual inhibitory effects.
-
Combination Studies: Sub-threshold concentrations of an ANO1 inhibitor and another tocolytic (that individually cause minimal relaxation) are added together to assess their combined effect on oxytocin-induced contractions.
-
-
Data Analysis: The force and frequency of contractions are recorded. The integral of contractile activity (Area Under the Curve, AUC) is calculated to quantify the total contractile force. The percentage of relaxation is calculated relative to the stable oxytocin-induced contractions. Synergy is determined if the combined effect is significantly greater than the additive effect of the individual drugs.
Intracellular Calcium Flux Measurement in Myometrial Cells
This protocol measures changes in intracellular calcium concentration ([Ca2+]i), a key event in smooth muscle contraction, in response to drug treatments.[14][15]
Methodology:
-
Cell Culture: Primary human uterine smooth muscle cells are cultured to sub-confluence on glass coverslips.
-
Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution for 30-60 minutes at room temperature in the dark.
-
Washing: The cells are washed to remove extracellular dye and allowed to de-esterify the Fura-2 AM for at least 30 minutes.
-
Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Experimental Procedure:
-
A baseline [Ca2+]i is recorded.
-
Cells are stimulated with oxytocin to induce a rise in [Ca2+]i.
-
In separate experiments, cells are pre-incubated with sub-threshold concentrations of the individual drugs or their combination before oxytocin stimulation.
-
-
Data Analysis: The ratio of Fura-2 fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is calculated to determine the [Ca2+]i. The peak and AUC of the calcium transient are quantified. A synergistic effect is indicated if the combination of drugs causes a significantly greater reduction in the oxytocin-induced calcium transient than the individual drugs alone.
Mandatory Visualization
Signaling Pathway for Synergistic Uterine Smooth Muscle Relaxation
Caption: Synergistic relaxation of uterine smooth muscle.
Experimental Workflow for Assessing Drug Synergy in Uterine Strips
Caption: Workflow for synergy analysis in myometrial strips.
Logical Relationship of Dual Ion Channel Modulation in Cystic Fibrosis
Caption: Dual modulation for restoring mucus clearance in CF.
Conclusion
The combination of ANO1 modulators with other ion channel-targeting drugs represents a promising therapeutic strategy. In the context of smooth muscle relaxation, the synergistic effects observed with ANO1 inhibitors and established tocolytics like nifedipine and terbutaline suggest that such combinations could lead to more effective management of preterm labor with potentially lower and safer doses. For cystic fibrosis, the strategy of potentiating the alternative chloride channel ANO1, in conjunction with CFTR modulators, offers a mutation-agnostic approach that could benefit a wider range of patients.
Further research is required to provide detailed quantitative data on these combinations, including dose-response relationships and the calculation of Combination Indices. Such data will be essential for optimizing dosing regimens and translating these promising preclinical findings into clinical applications. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting and evaluating these future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. Determining the Interaction in a Drug Combination using the Dose-based or Effect-based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The relaxant effect of nifedipine in human uterine smooth muscle and the BK(Ca) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual effect of nifedipine on pregnant human myometrium contractility: Implication of TRPC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. enterprisetherapeutics.com [enterprisetherapeutics.com]
- 12. TMEM16A Potentiation: A Novel Therapeutic Approach for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. moodle2.units.it [moodle2.units.it]
Safety Operating Guide
Navigating the Disposal of Ano1-IN-1: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for the Selective ANO1 Channel Blocker
Immediate Safety and Handling Precautions
Before addressing disposal, it is crucial to handle Ano1-IN-1 with appropriate care to minimize exposure and risk.
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in solid or solution form.
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Management: In the event of a spill, prevent further spread by absorbing the material with an inert absorbent (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels to clean up spills of chemical solids. Collect the absorbed material and contaminated surfaces into a sealed, appropriately labeled container for hazardous waste disposal.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, like many research chemicals, involves a multi-step process to ensure that it is handled as regulated chemical waste and does not enter the standard waste streams.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound, including experimental residues and rinsates, must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated and disposed of as solid chemical waste.
-
-
Container Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), concentration (if in solution), and appropriate hazard warnings. Do not use abbreviations or chemical formulas.
-
Storage of Chemical Waste: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are tightly sealed to prevent leaks or spills.
-
Arranging for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected chemical waste. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Crucially, do not dispose of this compound down the drain or in the regular trash. Sewer disposal can lead to environmental contamination, and regular trash disposal poses a risk to sanitation workers and the public.
Quantitative Data and Chemical Properties
While a comprehensive SDS is unavailable, product pages from suppliers provide some key information regarding the handling of this compound.
| Property | Value | Source |
| Molecular Weight | 336.38 g/mol | MedChemExpress |
| Appearance | Crystalline solid | General observation |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage (Solid) | -20°C for 3 years | MedChemExpress |
| Storage (Solution) | -80°C for 2 years | MedChemExpress |
Experimental Protocols Referenced
The disposal procedures outlined in this document are based on standard protocols for handling chemical waste in a laboratory setting. For specific institutional guidelines, please consult your organization's Chemical Hygiene Plan and Standard Operating Procedures for hazardous waste management.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making and procedural flow.
A flowchart illustrating the proper disposal procedure for this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding environmental stewardship. Always prioritize consulting your institutional EHS department for specific guidance and protocols.
Personal protective equipment for handling Ano1-IN-1
This document provides immediate safety, operational, and disposal guidance for laboratory personnel working with Ano1-IN-1, a selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and accurate experimental application.
Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are mandated based on the handling of similar potent, small-molecule inhibitors in a laboratory setting.
1.1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is required when handling the compound in its solid form or when preparing stock solutions to avoid inhalation of dust or aerosols.
1.2. Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of the compound in solution. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated or torn. |
| Body Protection | A fully buttoned laboratory coat with long sleeves. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside a fume hood with the potential for aerosol generation. | Prevents inhalation of the compound. |
1.3. General Hygiene Practices:
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2]
-
Avoid touching your face, eyes, or other exposed skin with gloved hands.[3]
Logistical and Operational Plan
2.1. Physicochemical and Storage Data:
| Property | Value | Source |
| CAS Number | 407587-01-3 | [4] |
| Molecular Formula | C22H21FN8OS (for a related compound) | [5] |
| IC50 | 2.56 µM (for ANO1) | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [4] |
| Storage (Solid Form) | Store in a cool, dry place. | [2] |
2.2. Preparation of Stock Solutions:
-
Recommendation: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM).[4]
-
Procedure:
-
Ensure all work is performed in a chemical fume hood.
-
Accurately weigh the required amount of solid this compound.
-
Add the calculated volume of DMSO to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
3.1. Cell Viability Assay (MTT-based): This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., glioblastoma cells)[4]
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (DMSO) must be included.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3.2. Western Blot Analysis for Signaling Pathway Modulation: This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-ANO1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
4.1. Chemical Waste:
-
Solid this compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
-
Stock Solutions and Unused Dilutions: Collect in a designated, labeled hazardous waste container for organic solvents. Do not pour down the drain.
-
Contaminated Consumables: Pipette tips, tubes, and gloves contaminated with this compound should be collected in a designated hazardous waste bag or container.
4.2. Decontamination:
-
Work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a detergent solution.
-
In case of a spill, follow your institution's chemical spill response procedures.
Signaling Pathway and Experimental Workflow Visualization
5.1. ANO1 Signaling Pathways: Anoctamin-1 (ANO1) has been shown to be involved in the activation of key oncogenic signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Inhibition of ANO1 by this compound is expected to downregulate these pathways.
Caption: ANO1 signaling and its inhibition by this compound.
5.2. Experimental Workflow for Assessing this compound Efficacy:
Caption: Workflow for evaluating this compound's cellular effects.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ferroportin-IN-1 | CAS#:2443432-65-1 | Chemsrc [chemsrc.com]
- 6. Inhibition of ANO1/TMEM16A induces apoptosis in human prostate carcinoma cells by activating TNF-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
